The table below summarizes the key identifiers and physical properties of benzyl palmitate.
| Property Type | Description |
|---|---|
| CAS Number | 41755-60-6 [1] [2] [3] |
| IUPAC Name | benzyl hexadecanoate [1] [2] [3] |
| Molecular Formula | C₂₃H₃₈O₂ [1] [2] [3] |
| Molecular Weight | 346.5 g/mol [1] [3] |
| Structure & SMILES | CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 [1] [3] |
| Appearance | Colorless to pale yellow liquid [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water [1] |
This compound can be synthesized through several methods:
Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" technique for identifying and verifying compounds like this compound [4].
This compound has diverse scientific and industrial applications:
While direct signaling pathway studies on this compound are limited, its component palmitic acid has well-documented biological activities. Palmitic acid can activate various cellular signaling pathways, including insulin signaling and ER stress responses [6] [7]. Palmitate-induced ER stress is mediated by PERK and PKR, leading to eIF2α phosphorylation and increased ATF4 expression, which can promote apoptosis [7].
Palmitate-induced ER stress signaling involves PERK/PKR activation of ATF4, with CREB1 crosstalk contributing to prolonged ATF4 expression and apoptosis [7].
This compound is intended for non-human research only and is not approved for therapeutic or veterinary use [1] [3]. Researchers should consult the specific product documentation and material safety data sheets (MSDS) for proper handling, storage, and disposal information.
| Plant Species | Family | Plant Tissue | Relative Abundance | Region / Source |
|---|---|---|---|---|
| Echinacea purpurea | Asteraceae | Floral tissues | 0.2–0.8% of the lipid matrix | [1] |
| Cichorium intybus (Chicory) | Asteraceae | Roots and leaves | Trace amounts (<0.1%) | [1] |
| Pterocypsela laciniata | Asteraceae | Not specified | Trace amounts (<0.1%) | [1] |
| Sonneratia caseolaris (Mangrove Apple) | Sonneratiacea | Not specified in available excerpt | Identified as a constituent | [2] |
In plants, benzyl palmitate is formed through an enzyme-mediated esterification reaction. The biosynthetic pathway involves two main precursors and several enzymatic steps, illustrated as follows:
The key stages of its biosynthesis are:
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying volatile and semi-volatile compounds like this compound in plant extracts. A typical workflow is outlined below.
Here is a detailed protocol based on the methodology used in recent studies:
n-hexane, methanol, ethyl acetate) for a period of 24 hours or longer at room temperature [2] [4]. The choice of solvent depends on the target compounds' polarity.m/z), generating a unique mass spectrum for each compound.C₇H₇⁺, m/z 91) and the palmitic acyl moiety.This compound is of interest in scientific and industrial research for several reasons:
Benzyl palmitate, chemically known as benzyl hexadecanoate, is a fatty acid ester formed through the esterification of benzyl alcohol and palmitic acid. This compound possesses significant commercial and scientific interest due to its diverse applications in cosmetic formulations, pharmaceutical preparations, and food industries, where it functions as an emollient, skin-conditioning agent, and solvent carrier for active ingredients [1] [2]. While traditionally synthesized through chemical methods, recent research has illuminated the natural occurrence and biosynthetic pathways of this compound in biological systems, opening avenues for sustainable microbial production and enzymatic synthesis.
The biological relevance of this compound extends beyond its natural occurrence to potential functional roles in cellular systems. Research indicates that this compound or its metabolic precursors may influence protein palmitoylation—a crucial post-translational modification that enhances protein hydrophobicity, thereby affecting protein stability, subcellular localization, and membrane interactions [2]. This modification plays significant roles in cellular signaling pathways, protein trafficking, and the maintenance of cellular functions, suggesting that this compound may have underappreciated biological significance in addition to its industrial applications [2].
This compound occurs naturally as a minor component in specific plant lipid matrices, primarily in species rich in phenolic compounds or long-chain fatty acids [1]. Distribution analysis across various plant species reveals that this compound accumulation correlates with ecological adaptations, with high-altitude populations of certain species showing elevated concentrations, potentially as a response to oxidative stress [1].
The following plant species have been identified as natural sources of this compound or its direct precursors:
In planta, this compound biosynthesis occurs through an enzyme-mediated esterification process that involves coordinated action across multiple metabolic pathways [1]. The complete biosynthetic pathway comprises three main stages:
The DOT language visualization below illustrates this coordinated biosynthetic pathway:
This compound biosynthetic pathway in plants showing enzyme-catalyzed steps.
Enzymatic synthesis of this compound represents a sophisticated biocatalytic approach that offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental compatibility [2]. The process typically employs lipases as biocatalysts, with Lipase B from Candida antarctica (CALB) emerging as the most effective enzyme for this transformation [1].
The mechanism involves the formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the active site serine residue (Ser₁₀₅) on the carbonyl carbon of palmitic acid [1]. This intermediate subsequently undergoes nucleophilic attack by benzyl alcohol, resulting in this compound formation and regeneration of the free enzyme [1].
Optimal reaction conditions for enzymatic synthesis include:
Under these optimized conditions, enzymatic synthesis can achieve conversion rates exceeding 90%, with solvent-free systems particularly enhancing thermodynamic equilibrium to push yields to 96% by minimizing hydrolysis [1].
While biological approaches offer environmental benefits, classical chemical esterification remains widely used for this compound production. The most common method involves Fischer esterification, employing direct condensation of palmitic acid with benzyl alcohol in the presence of an acid catalyst [2].
Optimized parameters for chemical synthesis:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 70-80°C | 85-95% conversion [2] |
| Catalyst Loading | 1-3 wt% | Maximum efficiency [2] |
| Molar Ratio (Alcohol:Acid) | 2-4:1 | Drives equilibrium [2] |
| Reaction Time | 3-6 hours | Complete conversion [2] |
| Water Content | <0.1 mol/L | Minimal inhibition [2] |
Common catalysts include concentrated sulfuric acid (1-3% by weight) and heterogeneous catalysts such as Amberlyst 15, which can achieve conversion rates up to 99.3% with the advantage of being easily recoverable and reusable [2]. The reaction mechanism proceeds through several steps: protonation of the carbonyl oxygen, nucleophilic attack by benzyl alcohol, proton transfer, and elimination of water [2].
Materials Required:
Procedure:
Kinetic Analysis: The enzymatic reaction follows a random-sequential bi-bi mechanism, which can be modeled mathematically to predict reaction rates and optimize conditions [3].
Gas Chromatography-Mass Spectrometry (GC-MS):
Thin Layer Chromatography (TLC):
Nuclear Magnetic Resonance (NMR):
While direct microbial production of this compound has not been extensively reported in literature, several related microbial biosynthesis systems provide valuable frameworks for engineering this compound production in microbial hosts:
Retinyl palmitate production in E. coli: Researchers have successfully reconstructed a heterologous biosynthesis pathway in metabolically engineered E. coli using synthetic expression modules from Pantoea agglomerans, Salinibacter ruber, and Homo sapiens [5]. This system achieved high production titers (69.96 ± 2.64 mg/L) through fed-batch fermentation, demonstrating the feasibility of engineering ester biosynthesis pathways in microbial systems [5].
Key enzymatic components included:
Significant advances have been made in engineering aromatic compound biosynthesis in microbial systems, which could provide the benzyl alcohol precursor for this compound production [6]. Key strategies include:
Pathway modularization: Subdividing complex pathways into distinct modules whose regulation and expression levels can be independently tuned [6]. For this compound biosynthesis, this could involve:
Subcellular compartmentalization: In eukaryotic hosts such as Saccharomyces cerevisiae, targeting pathway enzymes to peroxisomes or mitochondria can increase local substrate concentrations and reduce off-pathway reactions [6]. This approach has successfully increased production of other aromatic compounds like mandelic acid and norcoclaurine [6].
Co-culture systems: Splitting the this compound pathway across different microbial strains to reduce metabolic burden and avoid feedback inhibition [6]. This approach has demonstrated success in flavonoid production, with one study reporting a 970-fold improvement over monoculture productions [6].
The DOT language visualization below illustrates this engineered microbial biosynthesis system:
Engineered microbial pathway for this compound production from glucose.
This compound's combination of lipophilic character and ester functionality enables diverse applications across multiple industries:
Cosmetic and Pharmaceutical Formulations:
Research and Biotechnology:
Despite current knowledge, several research gaps remain in understanding and optimizing this compound biosynthesis:
Uncharacterized Native Biosynthetic Pathways: While plant biosynthetic enzymes have been identified [1], the complete genetic regulation and metabolic control mechanisms remain poorly understood. Future research should focus on transcriptomic and proteomic analyses of high-producing plant species to identify regulatory elements that could be harnessed for metabolic engineering.
Microbial Production Host Development: Direct microbial production of this compound represents an underdeveloped area with significant potential. Research should explore:
Enzyme Engineering for Improved Catalysis:
The development of efficient microbial cell factories for this compound production would represent a significant advance toward sustainable manufacturing of this valuable compound, reducing reliance on traditional chemical synthesis and plant extraction methods.
Benzyl palmitate is a fatty acid ester formed through the esterification reaction between benzyl alcohol and palmitic acid (hexadecanoic acid). This compound represents a strategic combination of a long-chain saturated fatty acid with a aromatic alcohol, resulting in unique physicochemical properties that make it valuable across pharmaceutical, cosmetic, and food industries. The ester linkage between the palmitic acid backbone and benzyl alcohol moiety creates a distinct amphiphilic character that governs its solubility behavior and functional applications. With the molecular formula C₂₃H₃₈O₂ and a molecular weight of 346.5 g/mol, this compound serves not only as an excipient but also as a model compound for studying ester behavior in various delivery systems [1] [2].
The structural configuration of this compound features a hydrophobic domain derived from the sixteen-carbon palmitic acid chain and a more polar aromatic region from the benzyl alcohol component. This molecular architecture enables the compound to interact with both lipophilic and moderately polar systems, though it remains predominantly hydrophobic in nature. The presence of the ester functional group makes it susceptible to specific chemical transformations, particularly hydrolysis under acidic or basic conditions, which significantly impacts its stability profile in formulated products. The compound occurs naturally as a minor component in certain plant species, including Echinacea purpurea (0.2-0.8% in floral tissues) and Cichorium intybus, where it functions as a natural component of the lipid matrix [1].
Table 1: Fundamental Properties of this compound
| Property | Value/Specification | Notes |
|---|---|---|
| CAS Number | 41755-60-6 | Unique chemical identifier |
| IUPAC Name | Benzyl hexadecanoate | Systematic nomenclature |
| Molecular Formula | C₂₃H₃₈O₂ | Elemental composition |
| Molecular Weight | 346.5 g/mol | Mass of one mole |
| Melting Point | 20-25°C | Physical state at room temperature |
| Boiling Point | ~350°C | Decomposition may occur |
| Appearance | Colorless to pale yellow liquid | Visual characteristics |
| Density | Not specified in available literature | Requires experimental determination |
The solubility profile of this compound is most effectively described using Hansen Solubility Parameters (HSP), which quantify molecular interactions based on dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH). While specific HSP values for this compound are not explicitly provided in the available literature, its behavior can be extrapolated from its chemical structure as a predominantly lipophilic ester with limited hydrogen bonding capacity. The extensive aliphatic chain contributes significantly to dispersion interactions, while the ester linkage provides moderate polar character, and the benzyl ring offers minimal hydrogen bonding potential. This profile suggests high solubility in non-polar organic solvents and limited solubility in aqueous systems [3].
The log P value (octanol-water partition coefficient) of this compound is expected to be substantially greater than 4, indicating strong lipophilicity. This property directly influences its application potential in pharmaceutical systems, particularly for enhancing drug solubility and affecting membrane permeability. The compound's hydrophobic nature promotes partitioning into lipid bilayers and oil phases, making it suitable for lipid-based drug delivery systems. When incorporated into formulations, this compound can increase the apparent solubility of poorly water-soluble drugs through micellar solubilization or by creating a lipophilic microenvironment that accommodates hydrophobic drug molecules [2].
Solvent Selection Strategy: Begin with solvents spanning a wide range of polarity including n-hexane (non-polar), dichloromethane (moderately polar), ethanol (polar protic), and water (polar protic). This approach establishes a comprehensive solubility profile and identifies optimal solvents for processing and formulation.
Quantification Methods: Employ gravimetric analysis for concentrated solutions by evaporating a known volume of saturated solution and measuring the residue. For lower concentrations, utilize UV-Vis spectroscopy after establishing a calibration curve, though this may require derivation if the compound lacks chromophores. HPLC with UV detection offers an alternative quantitative approach with high specificity.
Temperature-Dependent Solubility: Determine solubility at multiple temperatures (e.g., 4°C, 25°C, 37°C, 50°C) to establish the temperature-solubility relationship and calculate the enthalpy of solution. This data is critical for processes involving temperature changes such as heating and cooling cycles in formulation development.
Data Interpretation: Solubility parameters should be expressed as mg/mL or mol/L with standard deviation from at least three independent determinations. The resulting profile guides solvent selection for synthesis purification, formulation development, and analytical method establishment [3].
This compound exhibits characteristic ester chemical reactivity, with its stability significantly influenced by environmental factors including pH, temperature, and moisture presence. The primary degradation pathway involves hydrolytic cleavage of the ester bond, resulting in the formation of benzyl alcohol and palmitic acid. This reaction follows pseudo-first-order kinetics under constant pH conditions and proceeds through nucleophilic attack on the carbonyl carbon of the ester linkage. The hydrolysis rate is minimized in the pH range of 4-7, while strongly acidic or basic conditions dramatically accelerate degradation. Studies indicate that the activation energy for the reverse hydrolysis reaction is approximately 11.6 kJ/mol, significantly lower than the forward esterification energy (35.2 kJ/mol), explaining the compound's susceptibility to hydrolytic degradation [1] [2].
In addition to hydrolysis, this compound may undergo oxidative degradation at the benzyl carbon adjacent to the aromatic ring or at the allylic positions along the aliphatic chain when exposed to atmospheric oxygen. This process can lead to the formation of peroxides and subsequent cleavage products, potentially generating benzaldehyde and shorter-chain fatty acids. The compound also demonstrates sensitivity to thermal stress at elevated temperatures, particularly approaching its boiling point of approximately 350°C. Under such conditions, thermal decomposition may occur through a β-elimination mechanism or homolytic cleavage, resulting in complex degradation patterns. When designing formulations containing this compound, it is essential to consider these degradation pathways and implement appropriate protective measures [1].
Table 2: Stability Profile of this compound Under Various Conditions
| Factor | Effect on Stability | Recommended Controls |
|---|---|---|
| pH | Minimal degradation at pH 4-7; rapid hydrolysis outside this range | Maintain formulation in slightly acidic to neutral pH |
| Moisture | Significant hydrolysis with increased water content | Limit water to <0.1 mol/L in reactions; use desiccants in storage |
| Temperature | Stable at room temperature; degradation at elevated temperatures | Store below 25°C; avoid heating above 80°C during processing |
| Oxygen | Potential oxidation at benzyl and allylic positions | Use nitrogen blanket; add antioxidants like BHT or tocopherols |
| Light | Potential photo-oxidation | Use amber containers; protect from direct light exposure |
The physical stability of this compound remains high under standard storage conditions, with no reported polymorphism or crystallinity changes due to its liquid state at room temperature. However, as a lipophilic excipient, it may influence the physical stability of formulated systems through interactions with other components. In semi-solid and solid dosage forms, this compound can act as a plasticizer, potentially modifying the mechanical properties of polymeric matrices. When incorporated into emulsion systems, it contributes to the structural integrity of the lipid phase, affecting droplet coalescence and Ostwald ripening rates. The compound's hydrophobic nature helps create a barrier effect in topical formulations, reducing water loss and enhancing skin hydration [2].
Excipient compatibility represents a critical consideration when formulating with this compound. The compound demonstrates good compatibility with other lipophilic excipients including triglycerides, waxes, and hydrocarbon bases. However, interactions with strong acids, bases, and oxidizing agents should be avoided. In formulations containing water, the incorporation of appropriate surfactants can stabilize this compound against droplet coalescence and provide a protective interface that reduces hydrolysis rates. The relatively low melting range (20-25°C) necessitates consideration of storage conditions in climates experiencing temperature fluctuations, as repeated phase changes could potentially impact formulation microstructure [1] [2].
The conventional synthesis of this compound involves Fischer esterification, utilizing an acid catalyst to promote the reaction between palmitic acid and benzyl alcohol. This method represents the most widely employed industrial approach due to its cost-effectiveness and technical simplicity. The reaction mechanism proceeds through carbonyl protonation by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by benzyl alcohol. Subsequent proton transfer and water elimination yield the ester product. Sulfuric acid at concentrations of 1-3% by weight relative to reactants serves as the most common catalyst, functioning both as a proton donor and dehydrating agent to drive equilibrium toward ester formation [1] [2].
Reaction optimization requires careful control of several parameters to achieve high conversion rates. Temperature studies demonstrate that optimal yields occur between 70-80°C, with excessive temperatures potentially promoting side reactions. The molar ratio of benzyl alcohol to palmitic acid typically ranges from 2:1 to 4:1, using excess alcohol to shift equilibrium toward product formation. Effective water removal during the reaction is crucial and can be accomplished through Dean-Stark distillation, molecular sieves, or continuous vapor removal. Under optimized conditions, this method achieves 85-95% conversion within 3-6 hours. Heterogeneous catalysts such as Amberlyst 15 offer advantages including easier recovery and reuse, with studies reporting conversion rates up to 99.3% while eliminating neutralization and separation steps required with homogeneous catalysts [2].
The enzymatic synthesis of this compound using lipase catalysts represents a sustainable alternative to conventional methods, offering several advantages including high selectivity, mild reaction conditions, and reduced environmental impact. Candida antarctica lipase B (CALB, immobilized as Novozym 435) has emerged as the most effective biocatalyst, achieving conversion rates exceeding 90% under optimized conditions. The enzymatic mechanism involves formation of a covalent acyl-enzyme intermediate through nucleophilic attack by the active site serine residue (Ser₁₀₅) on the carbonyl carbon of palmitic acid. This intermediate subsequently undergoes nucleophilic attack by benzyl alcohol, yielding this compound and regenerating the free enzyme [1] [2].
Process parameters for enzymatic synthesis differ significantly from conventional methods. Typical reaction temperatures range from 40-60°C, substantially lower than classical approaches. Enzyme loading typically constitutes 3-7% by weight relative to total substrates, with higher loadings increasing reaction rates but also raising costs. The molar ratio of alcohol to acid can vary from 1:1 to 7:1, with optimal yields observed at approximately 3:1. A notable advantage of enzymatic synthesis is the ability to operate under solvent-free conditions, eliminating the need for organic solvents and simplifying downstream purification. Additionally, the high selectivity of lipase catalysts minimizes side products, resulting in a purer product with reduced purification requirements. While enzyme costs remain a consideration, enzyme immobilization techniques enable multiple reuses, improving process economics [1].
The following diagram illustrates the key synthesis pathways for this compound:
Synthesis pathways for this compound production
This compound functions as an effective solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs) due to its lipophilic character and molecular structure. The compound can increase apparent solubility through several mechanisms, including micellar solubilization when combined with surfactants and molecular dispersion within the lipid matrix. In solid dispersion systems, this compound can reduce the crystallinity of APIs, increasing their amorphous fraction and consequently enhancing dissolution rates. Research indicates that incorporating this compound into lipid-based formulations can improve the dissolution profile of BCS Class II and IV drugs, potentially leading to enhanced oral bioavailability. The compound's ability to solubilize hydrophobic molecules stems from its flexible aliphatic chain that creates a lipophilic microenvironment while the benzyl group provides mild polarity, enabling interactions with a range of drug molecules [2].
As a penetration enhancer in topical and transdermal formulations, this compound modifies the interfacial properties of the stratum corneum, temporarily increasing lipid fluidity and thereby facilitating passive diffusion of active compounds. The mechanism likely involves intercalation into the structured lipids of the stratum corneum, disrupting their packing density and creating pathways for drug permeation. Additionally, this compound may function as a carrier for hydrophobic drugs, promoting partitioning into the skin. When designing transdermal delivery systems, the concentration of this compound requires optimization to balance enhancement efficacy with potential skin irritation. Studies suggest that concentrations between 1-5% typically provide significant penetration enhancement without compromising skin barrier function long-term [2].
The ester bond in this compound presents opportunities for prodrug development, as this linkage is susceptible to enzymatic cleavage by esterases present in biological systems. By conjugating poorly soluble or rapidly cleared drugs to the palmitate moiety through a benzyl alcohol linker, researchers can create lipophilic prodrugs with modified distribution profiles and release kinetics. Such prodrugs often demonstrate enhanced membrane permeability and prolonged half-lives due to reduced clearance rates. The benzyl group offers potential for structural modification to fine-tune release rates, as electronic effects influence susceptibility to enzymatic hydrolysis. Following administration, these prodrugs undergo enzymatic cleavage to release the active parent drug and this compound, which is further metabolized to benzyl alcohol and palmitic acid [2].
This compound also serves as a valuable substrate for studying esterase activity and inhibition in biochemical assays. The compound can be used to characterize enzyme kinetics, screen inhibitory compounds, and investigate enzyme mechanisms across various biological sources. When employed in such assays, the disappearance of this compound or appearance of its hydrolysis products can be monitored using techniques including HPLC, UV-Vis spectroscopy, or fluorescence-based detection. This application leverages the compound's well-defined structure and predictable cleavage pattern to provide insights into enzymatic activity relevant to drug metabolism and toxicity studies. Additionally, this compound finds use as a model compound for investigating protein palmitoylation, a post-translational modification that influences protein localization, stability, and interactions within cellular membranes [2].
Sample Preparation: Accurately weigh an excess of this compound (approximately 50-100 mg) into 2-mL glass vials. Add 1 mL of each test solvent including n-hexane, ethyl acetate, ethanol, methanol, and water. Seal vials with PTFE-lined caps to prevent solvent evaporation. Prepare triplicate samples for each solvent to ensure statistical reliability.
Equilibration Process: Place the samples on a mechanical shaker maintained at constant temperature (typically 25°C ± 0.5°C) using a temperature-controlled water bath or incubator. Agitate at 200 rpm for 24 hours to ensure saturation equilibrium is reached. Following agitation, allow samples to stand for 2 hours to facilitate settling of any undissolved material while maintaining temperature control.
Sampling and Analysis: Carefully withdraw aliquots from the saturated solutions without disturbing the sediment. Filter through 0.45 μm PTFE syringe filters to remove undissolved particles. For organic solvents, appropriately dilute samples with mobile phase and analyze by HPLC with UV detection at 210-254 nm. For aqueous samples, consider direct injection or extraction followed by analysis. Quantify concentration using calibration curves prepared with this compound standards in the corresponding solvents.
Data Processing: Calculate solubility as mean ± standard deviation from triplicate determinations. Express results in both mg/mL and mol/L for broader applicability. For temperature-dependent studies, repeat across the relevant temperature range (e.g., 4°C, 25°C, 37°C, 50°C) and plot logarithm of solubility against reciprocal temperature to determine enthalpy of solution [3].
Forced Degradation Studies: Prepare solutions of this compound in appropriate solvents at concentrations of 1-5 mg/mL. Subject these solutions to stress conditions including acid hydrolysis (0.1M HCl at 70°C), base hydrolysis (0.1M NaOH at 70°C), oxidative stress (3% H₂O₂ at room temperature), and thermal stress (solid state at 80°C). Withdraw samples at predetermined time points (e.g., 0, 6, 24, 48 hours) and neutralize or quench reactions as appropriate before analysis.
Analytical Monitoring: Employ HPLC with PDA detection to monitor degradation, using a C8 or C18 reverse-phase column with acetonitrile/water or methanol/water gradient elution. Track the disappearance of this compound and appearance of degradation products (benzyl alcohol and palmitic acid). Confirm degradation products using LC-MS when available. For oxidative degradation, monitor peroxide formation using iodometric titration or specific peroxide test strips.
Kinetic Analysis: Determine reaction order and rate constants from concentration-time data. Calculate half-lives and shelf-life predictions under various storage conditions. For hydrolytic degradation, establish pH-rate profile by conducting studies across pH range 1-10 using appropriate buffer systems. Determine activation energy by conducting studies at multiple temperatures (e.g., 50°C, 60°C, 70°C, 80°C) and applying the Arrhenius equation.
Physical Stability Assessment: For formulated products, characterize physical stability through visual inspection, pH measurement, particle size distribution (for emulsions), and viscosity measurements at scheduled intervals. Accelerated stability studies should include cycling between refrigerated, room temperature, and elevated temperature (e.g., 40°C) conditions to evaluate robustness to temperature variations [1] [2].
The following diagram illustrates the key degradation pathways and analytical strategies:
Primary degradation pathways and monitoring strategies for this compound
The most directly relevant data found is for N-Benzylpalmitamide, a closely related compound where the palmitate is linked via an amide bond instead of an ester bond. Its structural data is a good starting point for comparison [1].
| Property | Value / Identifier |
|---|---|
| IUPAC Name | N-Benzylpalmitamide |
| Chemical Formula | C₂₃H₃₉NO |
| Molecular Weight | 345.56 g/mol |
| CAS Registry Number | 74058-71-2 |
A study on Paliperidone Palmitate provides a robust, validated methodology for UV spectroscopic analysis of a palmitate ester in a pharmaceutical context, which can be directly adapted for benzyl palmitate [2].
The experimental protocol was summarized as follows:
Experimental workflow for UV spectroscopic method development and validation, adapted from a related palmitate ester analysis [2].
Since the exact spectroscopic data for this compound is not publicly available, here is a practical approach to obtain it:
Consult Specialized Databases: The most efficient step would be to search commercial spectral databases.
Perform the Analysis: If database searches are unsuccessful, the methodology from [2] provides a proven blueprint for developing your own UV-Vis protocol.
Leverage Foundational Knowledge: For interpreting your results, general spectroscopy guides are invaluable.
Lipases (triacylglycerol acylhydrolase, E.C. 3.1.1.3) are excellent biocatalysts for synthesizing esters like benzyl palmitate. They catalyze the esterification reaction between a fatty acid (palmitic acid) and an alcohol (benzyl alcohol), producing ester and water [1]. Using immobilized lipases, such as Novozym 435, in solvent-free systems makes the process environmentally friendly and suitable for food and cosmetic applications [1] [2].
The general reaction is: Palmitic Acid + Benzyl Alcohol ⇌ this compound + Water
Materials
Methodology
The following diagram illustrates the core experimental workflow.
Response Surface Methodology (RSM) is a powerful statistical tool for optimizing synthesis conditions. The following table summarizes critical parameters and their optimized ranges for the synthesis of palmitate esters under ultrasound, which can be directly applied to this compound production [3].
| Parameter | Typical Range Studied | Optimized Value/Influence | Notes |
|---|---|---|---|
| Acid:Alcohol Molar Ratio | 1:3 - 1:7 | Higher alcohol ratio (e.g., 1:5-1:7) favors conversion [3] [1] | Shifts equilibrium toward ester formation; excess alcohol may inhibit enzyme [1]. |
| Enzyme Loading (% w/w) | 3% - 7% | ~5% is often optimal [3] | Increases reaction rate; higher loading increases cost without significant yield improvement. |
| Temperature (°C) | 50 - 70 | ~60°C is commonly reported [3] | Balance between increased reaction rate and enzyme deactivation. |
| Ultrasound Power (W) | 60 - 100 | Higher power within range improves yield [3] | Enhances mass transfer and reaction efficiency. |
| Duty Cycle (%) | 30 - 70 | Higher duty cycle (e.g., 70%) improves yield [3] | Percentage of time ultrasound is active; continuous sonication may generate excess heat. |
The catalytic efficacy of lipases like Novozym 435 stems from a mechanism called interfacial activation [2]. The enzyme's active site is covered by a lid (a polypeptide chain). In a hydrophobic, solvent-free environment, this lid opens, activating the enzyme and allowing it to efficiently catalyze the esterification reaction [2].
To quantify the synthesis success, use these standard methods:
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The core function of a PTC is to shuttle a reactant, often an anionic nucleophile, from the aqueous phase or solid interface into the organic phase where the reaction occurs. This is particularly valuable for synthesizing compounds like benzyl palmitate, where the carboxylate anion must react with a benzyl halide. The PTC, commonly a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the nucleophile, rendering it soluble in the organic medium and significantly enhancing its reactivity [1].
This method is recognized as a green chemistry approach as it often minimizes the need for hazardous, expensive, and volatile organic solvents. It allows reactions to proceed under milder conditions (e.g., room temperature), with shorter reaction times and improved yields compared to traditional methods [2] [1]. The following sections provide a detailed experimental protocol, data on catalyst performance, and a visual representation of the catalytic cycle to guide researchers in the efficient synthesis of this compound.
| Category | Specific Items |
|---|---|
| Reactants | Palmitic acid, Benzyl chloride or Benzyl bromide, Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) |
| Catalysts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride, Methyltrioctylammonium chloride (Aliquat 336) |
| Solvents | Toluene, Water (deionized) |
| Lab Equipment | Round-bottom flask, Magnetic stirrer with hotplate, Reflux condenser, Separating funnel, Thermometer, Heating bath, Thin-layer chromatography (TLC) setup |
The choice of catalyst and reaction parameters is critical for achieving high yield and efficiency. The table below summarizes key optimization data derived from related PTC syntheses.
Table 1: Catalyst and Condition Optimization for PTC-Based Benzyl Ester Synthesis
| Parameter | Options and Comparative Performance | Notes & References |
|---|---|---|
| Catalyst Type | Quaternary Ammonium Salts (e.g., TBAB), Quaternary Phosphonium Salts (e.g., Hexadecyltributylphosphonium bromide) | Phosphonium salts are often more effective and tolerate higher temperatures but are less stable to strong base [1]. |
| Catalyst Loading | 1-5 mol% is typically sufficient for high yield. | Higher loadings do not necessarily improve yield and complicate purification [2] [1]. |
| Base | NaOH, K₂CO₃ | Aqueous NaOH generates the carboxylate nucleophile; solid K₂CO₃ can be used in solid-liquid PTC [2]. |
| Solvent System | Toluene/Water, Dichloromethane/Water | Toluene is preferred over DCM for environmental and safety reasons [2]. Ethyl acetate has also been reported as a superior solvent for some PTC reactions [4]. |
| Temperature | Room Temperature to 80°C | Elevated temperatures (e.g., reflux) can significantly reduce reaction time [2] [3]. |
| Reaction Time | 30 minutes to 4 hours | Time is highly dependent on temperature and catalyst activity. Can be monitored by TLC. |
The synthesis of this compound via PTC follows a well-defined catalytic cycle. The diagram below illustrates the mechanism, and the subsequent DOT script can be used to regenerate the diagram.
The experimental workflow, from setup to purification, is outlined in the following diagram.
Benzyl palmitate (benzyl hexadecanoate, CAS 41755-60-6) is a fatty acid ester formed through the esterification reaction between benzyl alcohol and palmitic acid (hexadecanoic acid). With the molecular formula C₂₃H₃₈O₂ and a molecular weight of 346.5 g/mol, this compound represents a semi-solid butter at room temperature with characteristic emollient properties that make it valuable in cosmetic and pharmaceutical formulations [1] [2]. The compound features a lipophilic palmitate moiety coupled with a benzyl aromatic group, creating an amphiphilic character that enables unique interactions with both polar and non-polar substances [1].
The chemical structure of this compound consists of a saturated 16-carbon aliphatic chain (palmitic acid derivative) esterified with benzyl alcohol, providing both hydrophobic characteristics from the long alkyl chain and mild polar attributes from the aromatic benzyl group. This structural configuration contributes to its versatile solubility profile, being miscible with various oils, silicones, and organic solvents while exhibiting limited water solubility [1] [2]. The compound demonstrates high stability under normal storage conditions, though like other esters, it may undergo hydrolysis in the presence of moisture, particularly under extreme pH conditions or elevated temperatures [1]. From a safety perspective, this compound is generally regarded as safe for topical application and is approved for use in cosmetic products worldwide, functioning primarily as a skin-conditioning agent and plasticizer [3].
This compound functions as an effective emollient that imparts a velvety after-feel on the skin surface without excessive greasiness. This characteristic makes it particularly valuable in formulations where elegant skin feel is a critical consumer-facing attribute. As a plasticizing agent, this compound reduces the brittle nature of other formulation components, contributing to improved spreadability and film formation on the skin [3]. The compound's occlusive properties help to reduce transepidermal water loss (TEWL), thereby supporting the skin's natural moisturization mechanisms and enhancing hydration of the stratum corneum [4]. These combined properties make this compound particularly suitable for leave-on skin care products, including facial creams, body lotions, and specialty cosmetics where textural sophistication is paramount.
Research evidence indicates that this compound and related compounds can function as penetration enhancers in topical formulations. Studies investigating fatty acids in combination with benzyl alcohol have demonstrated synergistic enhancement mechanisms that augment both polar and non-polar routes of penetration through the stratum corneum [5]. Specifically, pre-treatment solutions containing unsaturated fatty acids in benzyl alcohol have shown significant enhancement in the permeation of model penetrants with different lipophilicities, suggesting that the this compound combination modifies the intercellular lipid matrix of the stratum corneum [5]. This penetration enhancement effect appears to be particularly pronounced for hydrophilic molecules, with research indicating that the combination of specific fatty acids with benzyl alcohol derivatives represents a promising candidate as a penetration enhancer for these challenging compounds [5].
In addition to its primary emollient functions, this compound contributes to the rheological characteristics of cosmetic formulations. When incorporated into emulsion systems, it can influence viscosity profiles and enhance structural stability, particularly in water-in-oil (W/O) formulations. The compound's semi-solid nature at room temperature allows it to function as a consistency regulator, helping to prevent phase separation and improve suspension properties for particulate materials [1] [2]. This rheological modification extends to the sensory characteristics of the final product, with this compound contributing to emulsion richness without compromising spreadability or absorption kinetics. These properties make it particularly valuable in stabilizing systems containing high concentrations of active ingredients or particulate UV filters.
Table 1: Performance Characteristics of this compound in Cosmetic Formulations
| Performance Attribute | Mechanism of Action | Formulation Benefit |
|---|---|---|
| Emolliency | Fills intercellular spaces between skin flakes | Smooth skin surface, improved texture |
| Occlusivity | Forms hydrophobic film on stratum corneum | Reduced TEWL, enhanced moisturization |
| Plasticization | Reduces brittle behavior of film formers | Improved spreadability, flexible film formation |
| Penetration Enhancement | Modifies intercellular lipid organization | Improved drug delivery through skin |
| Rheological Modification | Interactions with structural components | Enhanced stability, customized viscosity |
This compound demonstrates excellent compatibility with a wide range of cosmetic ingredients, including vegetable oils, silicones, hydrocarbons, and waxes. Its chemical structure enables effective solubilization of lipophilic active ingredients, making it valuable as a carrier for compounds with limited water solubility [2]. This compound shows particular synergistic effects when combined with other emollients of natural origin, such as shea butter (Butyrospermum parkii) and mango butter (Magnifera indica seed butter), enhancing both the sensory properties and sustainable profile of the final formulation [6]. In stabilization systems, this compound works effectively with commonly used emulsifiers including phospholipids, polymeric surfactants, and non-ionic emulsifying waxes without significantly impacting their interfacial activity [7].
The compound's benzyl aromatic component provides compatibility with silicone derivatives and hydrocarbon-based ingredients, allowing it to function as a bridging agent between polar and non-polar phases in complex emulsion systems. This property is particularly valuable in anhydrous formulations and sunscreen products where homogeneous distribution of UV filters is essential for efficacy. However, formulation scientists should note that this compound may exhibit reduced stability in systems with extreme pH values (particularly above 8.0) due to potential hydrolysis of the ester bond, which could liberate benzyl alcohol and palmitic acid [1] [2].
The effective usage level of this compound varies depending on the specific application and formulation type. Based on its functional properties and industrial applications, the following concentration ranges are recommended:
Table 2: Recommended Concentration Ranges for this compound in Different Formulations
| Formulation Type | Recommended Concentration Range | Primary Function | Secondary Benefits |
|---|---|---|---|
| O/W Creams & Lotions | 1-5% | Emollient, skin conditioning | Plasticization, enhanced spreadability |
| W/O Emulsions | 3-8% | Co-emulsifier, consistency builder | Stabilization, rheology modification |
| Sunscreen Products | 2-6% | Solubilizer for UV filters | Water resistance, improved SPF |
| Makeup Products | 1-4% | Pigment wetting, binder | Improved pay-off, texture enhancement |
| Cleansing Oils/Balms | 5-15% | Emollient, viscosity modifier | Rinsability, skin conditioning after rinse |
| Lip Products | 2-10% | Film former, plasticizer | Gloss improvement, structure modification |
With increasing regulatory pressure and consumer demand for sustainable ingredients, this compound presents a favorable environmental profile compared to entirely synthetic alternatives such as petrolatum and dimethicone [6]. As a fatty acid ester derived from natural precursors (palmitic acid from palm oil and benzyl alcohol), it offers a renewable character with potentially lower environmental impact throughout its lifecycle [1] [6]. Research comparing sustainable alternatives to conventional ingredients has identified this compound and similar esters as promising candidates for replacing synthetic hydrocarbons while maintaining similar physicochemical and sensory properties [6].
When selecting this compound for sustainable formulations, consideration should be given to the origin of raw materials, with preference for RSPO-certified palm derivatives or alternative sources of palmitic acid such as other vegetable oils. Life cycle assessment studies suggest that the environmental impact of this compound can be further optimized through green synthesis methods utilizing enzymatic catalysis rather than traditional chemical synthesis [6] [2]. In the context of circular economy principles, this compound demonstrates favorable biodegradability compared to silicone alternatives, contributing to reduced environmental persistence after product use.
Objective: To quantitatively assess the penetration enhancement properties of this compound using Franz diffusion cells with human skin models and HPLC detection [5].
Materials and Equipment:
Procedure:
Data Analysis:
Diagram 1: Experimental workflow for evaluating penetration enhancement efficacy of this compound using Franz diffusion cells
Objective: To synthesize this compound using lipase-mediated enzymatic esterification under solvent-free conditions [2].
Materials:
Procedure:
Quality Control Parameters:
Scale-up Considerations: For industrial-scale production, continuous reactors with packed enzyme beds can be implemented with residence times optimized between 1-4 hours. Enzyme recovery and reuse is possible with minimal activity loss for up to 10 cycles when proper operating conditions are maintained [2].
This compound exhibits a dual mechanism of action in enhancing skin penetration and providing emollient benefits. The compound interacts with both polar and non-polar regions of stratum corneum lipids, effectively modifying the intercellular lipid matrix to facilitate permeation of active ingredients [5]. The benzyl aromatic component enables interactions with polar head groups of ceramides and fatty acids, while the long aliphatic chain integrates with the hydrophobic regions of skin lipids, creating temporary disruptions in the highly organized lamellar structure of the stratum corneum [5] [8]. These interactions increase lipid fluidity and create additional pathways for molecular diffusion, particularly enhancing the permeation of hydrophilic molecules that would normally encounter significant resistance [5].
Research suggests that this compound and related compounds may preferentially affect the intercellular lipid route of penetration rather than the transcellular pathway. This selective action minimizes potential damage to corneocytes while reversibly modifying the lamellar organization of ceramides, cholesterol, and fatty acids that constitute the primary barrier function of the skin [8]. The enhancement mechanism appears to involve structural disordering of the gel-phase membrane domains in the stratum corneum, creating transient voids that facilitate molecular passage without permanently compromising the skin's protective functions [8] [9].
The functional efficacy of this compound as an emollient and penetration enhancer is directly related to its specific molecular architecture. The optimal alkyl chain length (C16) of the palmitate moiety provides sufficient lipophilicity for integration into skin lipids while maintaining appropriate mobility within the stratum corneum [5]. Comparative studies with esters featuring shorter chain lengths (e.g., benzyl laurate, C12) demonstrate reduced occlusive properties and less pronounced effects on skin barrier modification, while longer chains (C18+) may exhibit limited solubility and crystallization tendencies that reduce efficacy [5] [3].
The benzyl ester linkage contributes critical aspects to the compound's performance profile. Unlike methyl or ethyl esters, the benzyl group provides enhanced solvent characteristics for lipophilic active ingredients and contributes to the compound's distinctive sensory properties [1] [2]. The aromatic ring structure enables π-π interactions with unsaturated components of skin lipids and potentially with aromatic moieties in active pharmaceutical ingredients, further enhancing its versatility as a formulation component [2]. Studies comparing various benzyl esters have demonstrated that the C16 chain length represents an optimal balance between lipophilic integration and molecular flexibility, maximizing both emollient properties and enhancement capabilities [5].
Diagram 2: Proposed mechanism of action for this compound in enhancing skin penetration and providing emollient benefits
This compound finds application in diverse cosmetic and topical pharmaceutical products, with specific benefits in each category:
Skincare Products: In facial creams, anti-aging formulations, and body lotions, this compound functions as a primary emollient that improves spreadability, enhances skin feel, and supports the delivery of active ingredients such as antioxidants, vitamins, and skin-lightening agents [1] [4]. Its compatibility with both O/W and W/O systems makes it versatile for various texture requirements.
Sunscreen Products: The compound serves as a solubilizing agent for organic UV filters, particularly those with crystalline structures that challenge formulation stability. Additionally, this compound contributes to water-resistant properties and helps distribute filters evenly on the skin surface, potentially enhancing the sun protection factor (SPF) by promoting uniform film formation [4].
Color Cosmetics: In makeup products including foundations, lipsticks, and pressed powders, this compound acts as a pigment wetting agent and binder that improves color distribution and payload. Its plasticizing properties enhance the structural integrity of pressed products while maintaining appropriate hardness for application [3] [4].
Pharmaceutical Topicals: The penetration enhancement properties make this compound valuable in topical drug products, potentially improving the bioavailability of both hydrophilic and lipophilic active pharmaceutical ingredients. Its inclusion in formulations may allow for reduced API concentrations while maintaining efficacy, or enable the transdermal delivery of compounds with challenging physicochemical properties [5] [7].
This compound is approved for use in cosmetic products worldwide under various regulatory frameworks. In the European Union, it is listed in the Cosmetics Ingredient Database (CosIng) with the assigned functions of skin conditioning and plasticizer [3]. The compound is generally recognized as safe when used in accordance with good manufacturing practices, with no specific concentration restrictions established in major markets.
For pharmaceutical applications, this compound is compliant with multiple pharmacopeial standards, though specific monographs may vary by region. The compound is included in the Inactive Ingredient Database maintained by the U.S. Food and Drug Administration (FDA) for topical dosage forms, facilitating its use in both OTC and prescription products [7]. When utilized in pharmaceutical formulations, appropriate quality control measures should include testing for heavy metal contamination, residual catalysts, and oxidation products to ensure patient safety and product stability.
Documentation for regulatory submissions should include detailed specifications covering identity tests, purity assays, and performance characteristics relevant to the specific application. For products making functional claims related to penetration enhancement, supporting data from appropriate in vitro or in vivo studies should be included in regulatory filings to substantiate these assertions [5] [8].
This compound represents a versatile functional ingredient with demonstrated benefits as an emollient, plasticizer, and penetration enhancer in cosmetic and topical pharmaceutical formulations. Its favorable safety profile, compatibility with diverse formulation components, and sustainable attributes position it as a valuable component in modern product development. The dual nature of its chemical structure, combining lipophilic and aromatic characteristics, enables unique interactions with skin components and active ingredients, providing both functional and aesthetic benefits.
Future research directions should focus on further elucidating the molecular mechanisms underlying its penetration enhancement properties, particularly through advanced skin models and computational approaches [9]. Additionally, optimization of green synthesis methods using improved enzyme systems or alternative catalytic approaches represents a promising area for process development [6] [2]. As the personal care industry continues to evolve toward more sustainable practices, this compound and similar natural-derived esters are likely to see expanded applications as alternatives to traditional synthetic components, particularly in products where multifunctional performance and environmental considerations are prioritized.
This compound is a fatty acid ester formed through the esterification reaction between benzyl alcohol and palmitic acid, with the chemical name benzyl hexadecanoate and molecular formula C₂₃H₃₈O₂. This compound possesses a molecular weight of 346.5 g/mol and is characterized by its mild floral scent, which contributes to its value as a flavoring agent in food applications. The CAS registry number for this compound is 41755-60-6, providing a unique identifier for this specific chemical compound in regulatory and research contexts. Its chemical structure consists of a palmitate moiety derived from palmitic acid (a C16 saturated fatty acid) linked to a benzyl group from benzyl alcohol, creating a molecule with distinct physicochemical properties that make it suitable for various food industry applications. [1] [2]
In nature, this compound occurs as a minor component in certain plant lipid matrices, primarily in species rich in phenolic compounds or long-chain fatty acids. Research has identified its presence in Echinacea purpurea (Asteraceae), where it constitutes 0.2–0.8% of floral tissues, often co-occurring with chicoric acid and other caffeoyl derivatives. Trace amounts (<0.1%) have also been detected in Cichorium intybus (chicory) and Pterocypsela laciniata, suggesting potential biological roles in membrane lipid structuring and ecological adaptations. The biosynthetic pathway in plants involves enzyme-mediated esterification beginning with palmitic acid activation to palmitoyl-CoA, benzyl alcohol generation from phenylpropanoid metabolism, and final transacylation catalyzed by serine carboxypeptidase-like acyltransferases (SCPL-AT). This natural occurrence provides a foundation for its acceptance as a flavoring agent in food systems. [1]
This compound serves multiple functions in food products, primarily as a flavoring agent and food additive due to its pleasant aroma characteristics. Its mild floral scent makes it particularly valuable in products where a subtle fragrance enhancement is desired without overwhelming the primary flavor profile. Additionally, this compound functions as a solvent and carrier for other lipophilic flavor compounds, improving their distribution throughout food matrices and enhancing overall flavor consistency and stability. This dual functionality as both a flavor contributor and delivery system makes it a versatile ingredient in sophisticated food formulations. [1] [2]
The application of this compound in food products requires careful consideration of usage levels to achieve the desired sensory effects without negatively impacting product quality. While specific regulatory limits may vary by jurisdiction, general usage guidelines recommend concentrations between 0.01% and 0.1% in final food products, depending on the application method and food matrix characteristics. The compound's lipophilic nature makes it particularly suitable for fat-based food systems, including dairy products, chocolate confections, and oil-based flavor formulations, where it contributes to both flavor and mouthfeel characteristics. Its stability under normal processing conditions allows for incorporation at various stages of manufacturing, though exposure to excessive heat or prolonged storage in aqueous systems should be minimized to prevent hydrolytic degradation. [2]
Table 1: Food Industry Applications of this compound
| Application Area | Primary Function | Typical Usage Level | Compatible Product Types |
|---|---|---|---|
| Flavor Formulations | Solvent/Carrier | 0.1-0.5% | Oil-based flavors, flavor emulsions |
| Dairy Products | Flavor Enhancer | 0.01-0.05% | Cream-based desserts, butter formulations |
| Confections | Flavoring Agent | 0.02-0.08% | Chocolate, cream-filled candies |
| Baked Goods | Flavor & Texture Modifier | 0.01-0.03% | Shortbread, butter cookies |
| Food Coatings | Gloss Agent & Flavor Carrier | 0.05-0.1% | Confectionery coatings, film formations |
The functionality of this compound as a flavoring agent derives from its controlled release properties during food consumption. As an ester compound, it undergoes partial hydrolysis in the presence of salivary enzymes and oral conditions, gradually releasing benzyl alcohol and palmitic acid, both of which contribute to the overall flavor perception. This release mechanism provides a time-dependent flavor profile that enhances the complexity and duration of sensory experiences in food products. The lipophilic character of this compound also enables it to modify the partitioning of other flavor compounds between different phases in food systems, potentially reducing volatility of top notes while enhancing middle and base notes for improved flavor balance. [1] [3]
Research suggests that this compound may influence flavor perception through interaction with taste receptors and olfactory mechanisms, though these pathways require further investigation. Its demonstrated role in enhancing the solubility and bioavailability of poorly soluble compounds in pharmaceutical research suggests potential parallel applications in food systems for improving the delivery of hydrophobic flavor molecules and bioactive compounds. This property could be particularly valuable in the development of functional foods where both flavor and nutrient delivery must be optimized. The ester bond in this compound remains relatively stable under acidic conditions typical of many food products, ensuring consistent performance throughout product shelf life. [2] [3]
The classical esterification method for synthesizing this compound involves a acid-catalyzed reaction between palmitic acid and benzyl alcohol, following the fundamental principles of Fischer esterification. This well-established protocol offers high yields and straightforward scalability, making it suitable for both laboratory and industrial production. The reaction mechanism proceeds through protonation of the carbonyl oxygen of palmitic acid by the acid catalyst, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by benzyl alcohol. Subsequent proton transfer and elimination of water yields the desired this compound ester while regenerating the acid catalyst. [1] [3]
Standard Protocol:
Critical Parameters:
Table 2: Optimization Parameters for Classical Esterification Synthesis
| Parameter | Optimal Range | Effect on Yield | Notes |
|---|---|---|---|
| Temperature | 70-80°C | 85-95% conversion | Higher temperatures increase rate but may promote decomposition |
| Catalyst Loading | 1-3 wt% | Maximum efficiency | Higher concentrations provide diminishing returns |
| Molar Ratio (Alcohol:Acid) | 2-4:1 | Drives equilibrium | Excess alcohol improves conversion but increases purification challenge |
| Reaction Time | 3-6 hours | Complete conversion | Extended times beyond 6 hours show minimal improvement |
| Water Content | <0.1 mol/L | Minimal inhibition | Efficient water removal critical for high yield |
The enzymatic synthesis of this compound represents a green chemistry approach that offers several advantages over classical methods, including higher specificity, milder reaction conditions, and reduced environmental impact. This method employs lipases as biocatalysts, with Candida antarctica lipase B (CALB) demonstrating particularly high efficiency for this esterification. The enzymatic mechanism involves formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the active site serine residue (Ser₁₀₅) on the carbonyl carbon of palmitic acid, followed by nucleophilic addition of benzyl alcohol to form the ester product and regenerate the free enzyme. [1] [3]
Standard Protocol:
Critical Parameters:
Synthesis Pathway for this compound
The characterization of this compound requires a multianalytical approach to verify chemical identity, determine purity, and identify potential impurities. Gas chromatography (GC) coupled with mass spectrometry (MS) serves as the primary method for identification and quantification, with complementary techniques providing structural confirmation and physicochemical property assessment. A validated analytical method must demonstrate specificity, accuracy, precision, and linearity across the expected concentration range to ensure reliable results for quality control and regulatory compliance. The following protocol outlines a comprehensive characterization workflow for this compound in food flavoring applications. [4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
Critical Validation Parameters:
Complete characterization of this compound includes determination of key physicochemical properties that influence its performance as a food flavoring agent. These analyses provide critical data for formulation development, stability assessment, and regulatory documentation. The following protocols describe standardized methods for determining essential physical parameters of this compound. [1] [2]
Density Determination Protocol:
Refractive Index Determination Protocol:
Table 3: Specification Limits for this compound as Food Grade Material
| Parameter | Specification | Test Method | Frequency |
|---|---|---|---|
| Appearance | Colorless to pale yellow liquid | Visual examination | Each batch |
| Identification (GC-MS) | Retention time matches reference standard | GC-MS | Each batch |
| Assay (by GC) | ≥ 95.0% | Area normalization | Each batch |
| Benzyl Alcohol | ≤ 1.0% | GC | Each batch |
| Palmitic Acid | ≤ 2.0% | GC | Each batch |
| Water Content | ≤ 0.1% | Karl Fischer titration | Each batch |
| Heavy Metals | ≤ 10 ppm | USP <231> | Quarterly |
| Refractive Index (20°C) | 1.4680 - 1.4700 | Refractometry | Each batch |
| Density (20°C) | 0.910 - 0.915 g/mL | Pycnometer | Each batch |
Analytical Workflow for this compound Characterization
This compound requires careful handling despite its relatively low hazard profile compared to many synthetic chemicals. Standard laboratory precautions should be implemented to minimize personal exposure and environmental release. Standard operating procedures should include personal protective equipment requirements such as safety glasses, chemical-resistant gloves (nitrile or neoprene), and laboratory coats when handling the neat compound. Although this compound is not classified as a respiratory hazard under normal handling conditions, operations that may generate aerosols or fine mists should be conducted in a fume hood or with appropriate local exhaust ventilation to maintain airborne concentrations below exposure limits. [1] [5]
Storage Conditions:
Spill Management Protocol:
The use of this compound in food applications is subject to regional regulations that determine its permissible applications and usage levels. In the United States, this compound may fall under the Generally Recognized as Safe (GRAS) designation when used in accordance with good manufacturing practices, though specific limitations may apply depending on the application. The Flavor and Extract Manufacturers Association (FEMA) provides additional guidance on appropriate use levels in various food categories, though specific FEMA numbers for this compound were not identified in the available literature. Manufacturers should consult the most current regulations in their target markets to ensure compliance. [5]
Documentation Requirements:
Food Labeling Considerations:
This compound represents a versatile flavoring agent with valuable applications in the food industry, particularly in lipid-based systems where its mild floral notes and solvent properties enhance product quality. The compound's established synthesis protocols, including both classical esterification and enzymatic approaches, provide flexible manufacturing options suitable for various production scales and sustainability requirements. Comprehensive analytical methodologies ensure accurate characterization and quality control, supporting consistent performance in food applications. [1] [2]
Future research directions should focus on expanding applications in emerging food categories, optimizing synthesis for improved sustainability, and further elucidating the compound's behavior in complex food matrices. Additionally, clinical studies examining sensory perception and consumer acceptance would strengthen the scientific foundation for its use in food products. As with all food additives, ongoing regulatory monitoring is essential to maintain compliance with evolving global standards and safety requirements. [3]
This compound is a fatty acid ester formed from benzyl alcohol and palmitic acid. Its structure combines a long hydrophobic alkyl chain with a polar benzoate group, resulting in a lipophilic compound with emollient properties and a molecular weight of 346.5 g/mol [1] [2].
While traditionally used in cosmetics, its role in pharmaceutical formulations is gaining interest. It functions as a potential solubility and penetration enhancer for poorly water-soluble drugs, a lipophilic matrix in lipid-based delivery systems, and a stable emollient in topical products. Its ester bond is susceptible to enzymatic cleavage, which can be exploited in prodrug design [2].
The efficacy of this compound in a delivery system is dictated by its inherent properties. The table below summarizes key data relevant to its pharmaceutical application.
Table 1: Fundamental Properties of this compound
| Property | Description / Value | Pharmaceutical Implication |
|---|---|---|
| CAS Number | 41755-60-6 [1] [2] | Standardized chemical identifier. |
| Molecular Formula | C₂₃H₃₈O₂ [1] [2] | -- |
| Molecular Weight | 346.5 g/mol [1] [2] | -- |
| Chemical Structure | Benzyl hexadecanoate [1] [2] | Determines lipophilicity and interaction with biological membranes. |
| Appearance | Colorless to pale yellow liquid [1] | Impacts final product aesthetics. |
| Lipophilicity | High (log P data not available in search results) | High. Indicates potential to enhance solubility of hydrophobic drugs [2]. |
| Mechanism of Action | Penetration enhancement; substrate for esterases [2] | Can improve skin delivery and enable controlled release via enzymatic hydrolysis. |
| Stability | Good under normal storage; susceptible to hydrolysis [1] | Formulations must protect from moisture to prevent breakdown to benzyl alcohol and palmitic acid. |
Table 2: Application-Oriented Functional Properties
| Functional Role | Proposed Mechanism | Example Application Context |
|---|---|---|
| Solubility Enhancer | Increases dissolution of lipophilic drugs in the lipid phase [2]. | Self-emulsifying drug delivery systems (SEDDS), lipid nanoparticles. |
| Penetration Enhancer | Interacts with skin lipids to improve drug permeability [2]. | Topical creams and ointments. |
| Prodrug Moisty | Enzymatic cleavage in vivo releases active drug [2]. | Design of novel prodrugs with improved pharmacokinetics. |
| Lipid Matrix | Forms the solid core of nanoparticles [3]. | Solid Lipid Nanoparticles (SLNs). |
| Emollient | Forms a protective, occlusive film on the skin [1] [2]. | Topical pharmaceutical creams. |
This protocol outlines the production of SLNs using this compound as the solid lipid core, based on general SLN production techniques [3].
1. Principle SLNs are colloidal carriers composed of a solid lipid matrix that stabilizes and encapsulates lipophilic bioactive compounds. This compound serves as the high-melting-point solid lipid, forming a crystalline core at room and body temperature [3].
2. Materials
3. Experimental Workflow
4. Detailed Procedure
5. Critical Parameters for Optimization
Rigorous characterization is essential to ensure the quality and performance of the developed formulations.
Table 3: Key Characterization Parameters for Lipid-Based Formulations
| Parameter | Method | Target Specification | | :--- | :--- | :--- | | Particle Size (PS) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | PS: 50-200 nm; PDI: <0.3 indicates a monodisperse population [3]. | | Zeta Potential (ZP) | Electrophoretic Light Scattering | |ZP| > |30| mV indicates good physical stability [3]. | | Entrapment Efficiency (EE) | Indirect method: Centrifugation/ultrafiltration followed by HPLC/UV analysis of free drug in supernatant. | >85% for lipophilic drugs [3]. | | Crystallinity & Polymorphism | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) | Determines the physical state of the lipid matrix, which affects drug release and stability [3]. | | Morphology | Transmission Electron Microscopy (TEM) | Visual confirmation of spherical nanoparticle shape. | | In Vitro Drug Release | Dialysis method in suitable buffer (e.g., PBS pH 7.4) with sink conditions. | Demonstrates controlled release profile compared to pure drug. |
This compound can be integrated into broader drug delivery strategies. A key consideration is the solvent selection for loading drugs into advanced carriers like Metal-Organic Frameworks (MOFs). Recent research shows that solvent polarity (dipole moment) directly influences a MOF's drug-loading capacity by affecting its molecular-level vibrations [4].
Furthermore, lipid-based carriers like SLNs are a cornerstone of targeted nanomedicine. They can be engineered to modulate specific signaling pathways, such as the Nrf2 pathway, which plays a crucial role in managing oxidative stress and inflammation in diseases like cancer and Alzheimer's [5].
This compound presents a promising and versatile excipient for formulating lipid-based drug delivery systems. Its primary strengths lie in enhancing the solubility of poorly water-soluble drugs and serving as a matrix material for Solid Lipid Nanoparticles. Successful implementation requires careful attention to its physicochemical properties, particularly its susceptibility to hydrolysis and melting behavior. By adhering to the outlined protocols for formulation, characterization, and troubleshooting, researchers can effectively leverage this compound to develop advanced pharmaceutical carriers with improved bioavailability and targeted therapeutic outcomes.
Protein S-palmitoylation represents a reversible post-translational modification (PTM) wherein a 16-carbon saturated fatty acid (palmitate) covalently attaches to specific cysteine residues of target proteins via a thioester bond. Unlike other lipid modifications, S-palmitoylation is dynamic and reversible, allowing proteins to rapidly shuttle between cellular compartments in response to stimuli—a property that makes it crucial for regulating protein localization, stability, and interactions [1]. This modification influences an estimated 20% of the mammalian proteome and plays critical roles in various biological processes including cell signaling, membrane trafficking, synaptic transmission, and immune responses [1] [2]. The dynamic nature of S-palmitoylation is maintained by the balanced activities of palmitoyl acyltransferases (PATs, ZDHHC enzymes) that add palmitate and thioesterases (APTs, PPTs) that remove it [1] [3].
The alkynyl-palmitic acid class of bio-orthogonal probes represents a revolutionary toolset for studying protein S-palmitoylation. These chemical analogs, including 17-ODYA (17-octadecynoic acid) and Alk-C16 (15-hexadecynoic acid), feature a terminal alkyne group that allows for subsequent conjugation via click chemistry [4] [5]. These probes are recognized by endogenous PAT enzymes and incorporated into proteins without disrupting normal cellular processes, enabling researchers to monitor dynamic palmitoylation events under physiological conditions. Compared to traditional radioactive methods, these analogs offer enhanced safety, greater sensitivity, and superior versatility for fluorescence detection and proteomic profiling [2]. Their application has revealed S-palmitoylation as a key regulatory mechanism in various diseases, including cancer, neurodegenerative disorders, and immunological conditions, highlighting the importance of robust detection methods for both basic research and drug discovery [1].
Table 1: Major Types of Protein Lipidation
| Modification Type | Lipid Attached | Amino Acid Target | Reversibility | Primary Function |
|---|---|---|---|---|
| S-palmitoylation | 16-carbon palmitate | Cysteine (thioester) | Reversible | Membrane anchoring, trafficking, protein interactions |
| N-myristoylation | 14-carbon myristate | N-terminal glycine (amide) | Irreversible | Membrane association, protein activation |
| Prenylation | 15-carbon farnesyl or 20-carbon geranylgeranyl | C-terminal cysteine (thioether) | Irreversible | Membrane targeting, protein-protein interactions |
| GPI Anchoring | Glycosylphosphatidylinositol | C-terminus (ether) | Irreversible | Cell surface membrane anchoring |
Alkynyl-palmitic acid probes share a fundamental structure consisting of a palmitic acid backbone with a terminal alkyne group incorporated at the ω-position (15-hexadecynoic acid, Alk-C16) or ω-1 position (17-octadecynoic acid, 17-ODYA). This strategic modification preserves the biochemical recognition elements necessary for cellular uptake and enzymatic processing while introducing a bio-orthogonal handle for subsequent detection. The alkyne moiety remains inert to native biochemical functionalities until specifically conjugated with azide-bearing reagents via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [5] [2]. These probes are typically supplied as white to beige powders with ≥95% purity by HPLC, and stock solutions are prepared in DMSO at 2 mg/mL concentration, with storage recommended at -10°C to -25°C to maintain stability [5].
When selecting the appropriate probe, researchers should consider that 17-ODYA has been more extensively validated in proteomic studies and offers broband literature support, particularly for immune cell applications [4] [2]. Both probes effectively incorporate into S-palmitoylated proteins, but subtle differences in cellular uptake, metabolism, and PAT enzyme specificity may influence results depending on the cell type and biological context. For fluorescence microscopy applications, Alk-C16 may provide marginally lower background signal due to its closer structural similarity to native palmitate, while 17-ODYA has demonstrated excellent performance in large-scale proteomic profiling experiments in dendritic cells and other immune populations [4] [2].
The alkynyl-palmitic acid platform enables diverse experimental approaches for investigating protein S-palmitoylation. In fluorescence imaging applications, these probes allow researchers to visualize subcellular localization of palmitoylated proteins and track dynamic redistribution during cellular processes such as cell cycle progression, activation, or differentiation [5]. For biochemical detection, the probes facilitate the enrichment and identification of palmitoylated proteins from complex biological samples, enabling both targeted studies of specific proteins and global proteomic analyses [6] [2]. Additionally, these probes are invaluable for characterizing inhibitors of palmitoylation, such as 2-bromopalmitate (2-BP), by providing a direct means to monitor changes in palmitoylation status in response to pharmacological intervention [3] [5].
These probes function effectively across diverse biological systems, from cell lines and primary cultures to in vivo models, with incorporation observed within minutes to hours depending on experimental conditions [4]. In dendritic cells, peak incorporation of palmitoylation probes occurs approximately 4 hours after exposure, providing a reference point for experimental timing [4]. The probes are compatible with various downstream detection tags, including fluorophores (e.g., Cy5.5, FITC) for visualization and biotin for affinity enrichment, offering flexibility in experimental design [6] [4]. Importantly, these analogs are incorporated specifically into cysteine residues of palmitoylated proteins, maintaining the substrate specificity of native palmitate while enabling highly sensitive detection without radioactive materials [5].
The metabolic labeling protocol begins with careful preparation of probe solutions. Reconstitute alkynyl-palmitic acid (Alk-C16 or 17-ODYA) in high-quality DMSO to create a 2 mg/mL stock solution, which can be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell labeling, dilute the stock solution in pre-warmed culture medium to achieve a final working concentration of 10-50 μM, with lower concentrations typically sufficient for fluorescence microscopy and higher concentrations recommended for proteomic applications [4] [5]. It is crucial to include appropriate controls such as vehicle-only treated samples and groups treated with palmitoylation inhibitors like 2-bromopalmitate (2-BP) to validate specific signal detection.
For labeling suspension cells (e.g., dendritic cells, T cells), wash cells twice with PBS and resuspend in fresh medium containing the alkynyl-palmitic acid probe at a density of 1-5 × 10^6 cells/mL. For adherent cells, ensure they are at 70-80% confluency before adding the probe-containing medium. Incubate cells under their normal growth conditions (37°C, 5% CO₂) for the desired duration—typically 4-6 hours for most applications, though kinetic studies may require shorter or longer timepoints [4]. After labeling, wash cells thoroughly with cold PBS containing 0.5% fatty acid-free BSA to remove excess probe, followed by a final wash with PBS alone. Cells can then be processed for protein extraction or fixed for imaging applications.
For fluorescence-based detection of alkynyl-palmitic acid labeled proteins, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is employed to conjugate azide-functionalized fluorophores. Begin by preparing the click reaction mixture fresh for each experiment. For 1 mL total reaction volume, combine the following components in order: PBS (pH 7.0-7.5), 10 μM azide-fluorophore (e.g., azide-Cy5.5), 1 mM CuSO₄, 100 μM TBTA ligand (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and 1 mM sodium ascorbate [6]. The TBTA ligand serves as a copper stabilizer that enhances reaction efficiency while reducing copper-induced toxicity and background signal.
Incubate the reaction mixture with your labeled protein samples or fixed cells for 60-90 minutes at room temperature with gentle agitation. Protect the reaction from light to prevent fluorophore photobleaching. After conjugation, precipitate proteins using cold acetone or chloroform/methanol for solution-based applications, or wash cells extensively with PBS containing 0.1% Triton X-100 for imaging applications to remove unreacted reagents. For in-gel fluorescence analysis, resolve proteins by SDS-PAGE and image gels using appropriate laser and filter settings for your conjugated fluorophore. The sensitivity of this detection method allows visualization of palmitoylated proteins without enrichment, particularly for abundant targets [6].
For proteomic applications where enrichment of palmitoylated proteins is required, the click chemistry reaction is modified to incorporate an azide-biotin tag instead of a fluorophore. Prepare the click reaction mixture as follows for 1 mL total volume: PBS (pH 7.0-7.5), 100 μM azide-biotin, 1 mM CuSO₄, 100 μM TBTA ligand, and 1 mM sodium ascorbate [6] [4]. Incubate this mixture with your protein samples (100-500 μg total protein recommended) for 90 minutes at room temperature with end-over-end mixing. After the reaction, precipitate proteins using chloroform/methanol to remove excess reagents that could interfere with downstream processing.
For streptavidin-based enrichment, resuspend the precipitated protein in lysis buffer with 1% SDS and dilute to 0.1% SDS final concentration before adding streptavidin beads (typically 50-100 μL bead slurry per 500 μg starting protein). Incubate with rotation for 2 hours at room temperature or overnight at 4°C. Wash beads sequentially with: 1% SDS in PBS, 4 M urea in PBS, and PBS alone to remove non-specifically bound proteins [4]. Elute bound proteins using SDS-PAGE sample buffer with 50 mM DTT at 95°C for 10 minutes, or perform on-bead digestion for mass spectrometry analysis. This enrichment strategy significantly reduces sample complexity and enables identification of low-abundance palmitoylated proteins.
Following affinity enrichment and on-bead digestion of alkynyl-palmitic acid labeled proteins, the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the S-palmitoyl proteome. Raw MS data should be processed using standard proteomics software platforms such as MaxQuant, Proteome Discoverer, or similar tools, searching against the appropriate species-specific database (e.g., UniProt Human or Mouse proteome) [4]. Search parameters should include cysteine carbamidomethylation as a fixed modification and common variable modifications including methionine oxidation and N-terminal acetylation. To confidently identify palmitoylated peptides, include cysteine modifications with the remnant mass of the alkynyl-palmitic acid probe after click chemistry and cleavage (typically +341.269 Da for Alk-C16 after conjugation with azide-biotin and tryptic cleavage).
For quantitative comparisons between experimental conditions (e.g., stimulated vs. resting cells), employ label-free quantification (LFQ) or isobaric labeling approaches (TMT, SILAC) if incorporated in the experimental design. Apply appropriate normalization procedures to account for variations in protein loading and MS instrument performance. Filter results to include only proteins with valid measurements in at least 70% of samples in at least one experimental group, and impute missing values using methods appropriate for missing-not-at-random data if necessary. Statistical analysis should include ANOVA for multiple group comparisons or t-tests for pairwise comparisons, with correction for multiple hypothesis testing using the Benjamini-Hochberg method to control false discovery rate (FDR) [4].
To evaluate dynamic changes in protein S-palmitoylation, calculate log2 fold-changes between experimental conditions and apply threshold criteria typically used in the field (e.g., ≥1.5-fold increase or decrease with statistical significance of p<0.05) [4]. Prioritize candidate proteins based on both magnitude of change and biological relevance to the system under study. For immune cells such as dendritic cells, proteins involved in signaling pathways, membrane trafficking, and metabolic processes often show regulated palmitoylation in response to stimuli like TLR activation [4].
Essential validation experiments should be performed to confirm proteomic findings. These include orthogonal approaches such as ABE (acyl-biotin exchange) or acyl-RAC on selected candidate proteins, particularly those with novel or unexpected palmitoylation dynamics [3] [7]. For functional validation, employ site-directed mutagenesis of cysteine residues identified as palmitoylation sites, followed by analysis of protein localization and function. Additionally, knockdown or knockout of specific ZDHHC enzymes can help establish enzyme-substrate relationships and functional relevance of identified palmitoylation events [4]. Integration of palmitoylation data with transcriptomic and functional studies provides a comprehensive understanding of how dynamic S-palmitoylation regulates cellular responses in health and disease.
Table 2: Comparison of S-Palmitoylation Detection Methods
| Method | Sensitivity | Throughput | Site Identification | Dynamic Range | Key Applications |
|---|---|---|---|---|---|
| Metabolic Labeling with Alkynyl-Palmitate | High (fmol) | Medium | Yes with MS/MS | 3-4 orders of magnitude | Proteomic profiling, dynamics, inhibitor studies |
| Acyl-Biotin Exchange (ABE) | Medium (pmol) | High | Indirect, requires validation | 2-3 orders of magnitude | Targeted validation, steady-state palmitoylation |
| Acyl-RAC | Medium (pmol) | High | Indirect, requires validation | 2-3 orders of magnitude | Rapid screening, interaction studies |
| Radioactive ([³H]-palmitate) | Low (ng) | Low | No, requires mutagenesis | 1-2 orders of magnitude | Historical reference, confirmation |
High Background Signal: Excessive non-specific detection can result from incomplete removal of unreacted probes or non-specific binding in affinity enrichment steps. To address this, ensure thorough washing after metabolic labeling using PBS with 0.5% fatty acid-free BSA and implement stringent wash conditions after click chemistry (including high-salt and detergent washes). For proteomic applications, include vehicle-only control samples processed in parallel to identify and subtract non-specific binders [6] [4].
Low Signal-to-Noise Ratio: Weak specific detection of palmitoylated proteins may stem from suboptimal probe concentration, inefficient click chemistry, or excessive quenching of cellular metabolism. Optimize probe concentration (typically 10-50 μM) and labeling duration (2-6 hours) for your specific cell type. Ensure fresh preparation of sodium ascorbate and proper CuSO₄:TBTA ratio (typically 10:1) for efficient click chemistry. Avoid serum starvation before labeling as it can reduce lipid metabolism and probe incorporation [5].
Incomplete Cell Lysis and Protein Extraction: The hydrophobic nature of palmitoylated proteins can lead to insolubility and incomplete extraction. Use lysis buffers containing 1-2% SDS or sarkosyl to ensure complete solubilization, followed by dilution to 0.1-0.2% for compatibility with click chemistry. Sonication or passage through a 26-gauge needle can help disrupt viscous samples. Centrifuge lysates at high speed (16,000 × g) to remove insoluble material before proceeding with conjugation [3].
Time Course Experiments: Since S-palmitoylation is highly dynamic, with turnover rates ranging from seconds to hours, include multiple time points in stimulation experiments to capture transient changes [1] [2]. For TLR activation in dendritic cells, significant remodeling of the palmitoylome occurs within 2-6 hours of stimulation [4].
Proper Controls: Rigorous experimental design should include multiple control conditions: vehicle-only treated cells (DMSO), palmitoylation inhibitor treatments (e.g., 2-BP), and hydroxylamine sensitivity testing to confirm thioester linkage. For proteomic experiments, include label-swapped replicates to account for variability in click chemistry efficiency [3] [4].
Integration with Functional Assays: To establish biological significance, correlate palmitoylation changes with functional readouts. In immune cells, this may include cytokine production, surface marker expression, phagocytosis, or antigen presentation assays. Genetic manipulation of specific ZDHHC enzymes or candidate protein mutants can help establish causal relationships between palmitoylation changes and functional outcomes [4].
The alkynyl-palmitic acid platform provides valuable tools for target identification and validation in drug discovery pipelines focused on palmitoylation-related diseases. In cancer research, this technology has revealed the palmitoylation of numerous oncoproteins and tumor suppressors, including RAS family GTPases, Src kinases, and EZH2 [1]. The ability to monitor dynamic palmitoylation enables mechanistic studies of oncogenic signaling and identification of novel therapeutic targets. In neurodegenerative disorders, where disrupted palmitoylation contributes to synaptic dysfunction, this platform allows investigation of disease-related palmitoylation changes in neuronal proteins and evaluation of candidate therapeutics aimed at restoring normal palmitoylation cycles [1] [7].
From a therapeutic perspective, the alkynyl-palmitic acid platform supports inhibitor screening and optimization for compounds targeting palmitoylation machinery. The system enables direct assessment of compound efficacy and specificity against particular ZDHHC enzymes or global palmitoylation pathways [7]. Furthermore, this technology facilitates pharmacodynamic studies in preclinical models by measuring changes in target protein palmitoylation following treatment with palmitoylation-modulating therapeutics. As the role of S-palmitoylation in immunological diseases, metabolic disorders, and infectious diseases continues to emerge, this versatile platform will remain essential for both basic research and translational drug development efforts [1] [2].
The application of alkynyl-palmitic acid probes represents a powerful and versatile approach for studying protein S-palmitoylation in diverse biological contexts. These bio-orthogonal chemical reporters enable sensitive, specific, and comprehensive analysis of this dynamic post-translational modification, overcoming limitations associated with traditional radioactive methods. When implemented with appropriate controls and optimization, these protocols yield robust data on palmitoylation dynamics that can illuminate novel regulatory mechanisms in health and disease. As research in this field advances, these methodologies will continue to evolve, offering increasingly sophisticated tools to decipher the complex roles of protein lipidation in cellular physiology and pathology.
Cancer cells exhibit profound alterations in lipid metabolism to support their rapid proliferation and survival. Unlike normal cells, cancer cells increase their lipid intake from the extracellular microenvironment, upregulate de novo lipogenesis, and enhance lipid storage and mobilization from intracellular lipid droplets. These metabolic adaptations provide cancer cells with essential components for membrane biosynthesis, energy production, and signaling molecules. The reprogrammed lipid metabolism in cancer represents a promising therapeutic target, as it differs significantly from normal cellular metabolic processes. Research has demonstrated that palmitic acid, the precursor to this compound, serves as a key molecular checkpoint in lipid reprogramming pathways, particularly in hepatocellular carcinoma where it activates specific axes that promote tumor progression [1] [2].
This compound is a fatty acid ester formed through the esterification of palmitic acid with benzyl alcohol. This compound represents an important derivative in lipid metabolism studies due to its potential roles in cellular energy storage, membrane structure, and signaling pathways. As the most common saturated fatty acid in the human body, comprising 20-30% of total fatty acids, palmitic acid and its derivatives like this compound are crucial for understanding pathophysiological processes in various diseases, including cancer, metabolic disorders, and neurological conditions. The balanced ratio between palmitic acid and unsaturated fatty acids, particularly PUFAs, appears critical for maintaining membrane phospholipid homeostasis, with disruptions leading to dyslipidemia, hyperglycemia, and increased inflammatory tone [3]. This compound research provides valuable insights into these complex metabolic relationships and their therapeutic implications.
Table 1: Key Characteristics of Palmitic Acid and this compound in Metabolic Research
| Characteristic | Palmitic Acid | This compound |
|---|---|---|
| Chemical Structure | Saturated fatty acid (16:0) | Ester of palmitic acid and benzyl alcohol |
| Natural Occurrence | 20-30% of total human fatty acids; meat, dairy, palm oil | Synthetic derivative; not naturally abundant |
| Primary Metabolic Functions | Membrane component, protein palmitoylation, energy source | Potential storage form, signaling molecule, membrane interactions |
| Research Significance | Central to lipid reprogramming in cancer | Model compound for studying esterified fatty acid metabolism |
| Analytical Challenges | Plastic contamination issues | Hydrolysis during analysis, interference detection |
High-performance thin-layer chromatography provides a rapid, relatively inexpensive method for separating complex lipid mixtures, including this compound and its metabolites. The stationary phase typically consists of silica gel plates, with separation achieved through optimized solvent systems based on differential polarity. For this compound analysis, effective mobile phases often include hexane-ethyl acetate or petroleum ether-diethyl ether mixtures in varying ratios to achieve optimal resolution from other lipid classes. The process involves sample application as bands on HPTLC plates, development in saturated chambers, and detection through appropriate visualization methods. This technique is particularly valuable for initial lipid screening and purity assessment of this compound samples prior to more detailed analysis [4].
Liquid chromatography methods, particularly reversed-phase C18 columns with particle sizes of 3-5 μm and dimensions of 150 × 1.0-2.1 mm I.D., provide superior separation for this compound and related compounds. The mobile phase typically employs gradient elution starting with high aqueous content (water or aqueous buffer) and increasing organic solvent (methanol or acetonitrile) concentration. For improved separation of this compound from complex biological matrices, aminopropyl columns offer alternative selectivity, utilizing normal-phase mechanisms that differentiate compounds based on polarity rather than hydrophobicity. These chromatographic methods can be optimized for either hydrophilic interaction liquid chromatography to minimize carryover or reversed-phase separation for maximum resolution of esterified lipids, with the choice depending on specific research objectives and sample characteristics [5].
Liquid chromatography-mass spectrometry represents the gold standard for sensitive detection and accurate quantitation of this compound in metabolic studies. Optimal ionization is achieved through atmospheric pressure chemical ionization in positive ion mode, which efficiently ionizes esterified lipids without significant fragmentation. For quantitative analysis, the use of stable isotope-labeled internal standards such as U-13C palmitate or deuterated this compound is essential to account for matrix effects and extraction efficiency variations. Mass analyzers with high mass accuracy (Q-TOF, Orbitrap) provide unambiguous identification through exact mass measurement, while triple quadrupole instruments operated in multiple reaction monitoring mode offer superior sensitivity for trace-level quantification in complex biological samples [5] [2].
The acyl-biotin exchange assay enables specific detection of protein palmitoylation, a crucial downstream modification derived from palmitoyl-CoA. This method involves three sequential steps: (1) blocking free thiols with N-ethylmaleimide, (2) cleaving palmitoyl-thioester bonds with hydroxylamine to generate new thiols, and (3) labeling newly exposed thiols with biotin-HPDP for detection or enrichment. For this compound studies, this technique helps elucidate potential connections to protein palmitoylation pathways, particularly when investigating metabolic crosstalk between different palmitate pools within the cell. When combined with LC-MS analysis of this compound levels, this approach provides comprehensive insights into both metabolic and signaling aspects of palmitate metabolism [2].
Table 2: Analytical Methods for this compound and Related Metabolites
| Method | Application | Key Parameters | Sensitivity | Throughput |
|---|---|---|---|---|
| HPTLC | Lipid class separation, purity assessment | Silica gel plates, hexane-ethyl acetate (9:1) | ~100 pmol | High |
| LC-MS (Reversed-Phase) | Quantitative analysis, metabolic studies | C18 column, methanol-water gradient, APCI+ | ~1 nM | Medium |
| LC-MS (Aminopropyl) | Polar metabolite separation | Aminopropyl column, acetonitrile-water gradient | ~5 nM | Medium |
| Acyl-Biotin Exchange | Protein palmitoylation detection | Hydroxylamine treatment, biotin-HPDP labeling | ~0.1% of total protein | Low |
| GC-MS | Fatty acid profiling after derivatization | BSTFA derivatization, DB-5ms column | ~10 nM | Medium |
Maintenance of Cancer Cell Lines for this compound metabolism studies requires careful attention to culture conditions that mimic physiological lipid environments. Hepatocellular carcinoma cells (HepG2, Hep3B) should be cultured in DMEM medium supplemented with 10% FBS and 1% antibiotic-antimycotic at 37°C with 5% CO₂ and 100% humidity. For experimental treatments, cells should be passaged at 80-85% confluency and seeded at appropriate densities (5 × 10⁴ cells/mL for 96-well plates, 1 × 10⁶ cells/well for 6-well plates) to ensure consistent response to this compound exposure. Prior to treatment, cells should be serum-starved for 4-6 hours to synchronize metabolic states and reduce interference from serum lipids [6] [2].
This compound Preparation and Treatment requires specific formulation to ensure proper delivery to cells. Prepare a 10 mM stock solution by dissolving this compound in dimethyl sulfoxide or ethanol, followed by conjugation with fatty acid-free BSA at a 6:1 molar ratio in serum-free medium at 37°C for 1 hour. For treatment, serially dilute the BSA-conjugated this compound to desired concentrations (typically 0-550 μM range) in serum-free medium. Treat cells for 4-24 hours depending on experimental objectives, with shorter durations for signaling studies and longer incubations for metabolic and phenotypic analyses. Include appropriate controls including vehicle-only treatments and BSA-only controls to account for non-specific effects [6] [5] [2].
Comprehensive Lipid Extraction from cultured cells requires optimization to recover both this compound and its potential metabolites. After treatment, wash cells twice with ice-cold PBS to remove residual media components. Add 1 mL of methanol:acetonitrile (2:1) extraction solvent per 1 × 10⁶ cells, then scrape cells using a plastic cell scraper. Transfer the suspension to glass vials and vortex for 30 seconds, followed by bath sonication for 30 minutes at 4°C. Incubate samples at -20°C for 2 hours to precipitate proteins, then centrifuge at 12,000 × g for 5 minutes at 4°C. Collect the supernatant containing extracted lipids and dry under a stream of nitrogen gas to prevent oxidation. Reconstitute dried lipids in 100 μL of appropriate solvent for subsequent analysis [5].
Minimizing Contamination is crucial for accurate this compound measurement due to significant background signals from plastic consumables. Use glass vials and glass pipettes whenever possible, particularly during lipid extraction and sample storage. When plasticware is unavoidable, pre-rinse all plastic tips and tubes with LC-grade methanol prior to sample introduction. For critical applications, quantify background contamination by processing blank samples through the entire extraction and analysis procedure without biological material. Consider measuring palmitoylcarnitine as an alternative indicator of palmitate metabolism in isotope tracer studies, as it demonstrates lower contamination from plastic consumables compared to direct palmitate measurement [5].
The metabolic fate of this compound involves several key pathways that influence cellular processes. Upon cellular uptake, this compound undergoes enzymatic hydrolysis by cellular esterases, releasing palmitic acid and benzyl alcohol. The liberated palmitic acid can then be activated to palmitoyl-CoA, which serves as a central metabolite directing carbon flux toward several critical pathways. Palmitoyl-CoA can enter mitochondrial β-oxidation for ATP production, serve as a substrate for complex lipid synthesis, or participate in protein palmitoylation—a key post-translational modification that regulates protein function, localization, and stability. Research has demonstrated that palmitoylation affects many proteins and can significantly influence pathophysiological processes, including cancer progression [3] [2].
The diagram illustrates how this compound metabolism intersects with key regulatory pathways, particularly the PHF2/SREBP1c axis that plays a critical role in lipid homeostasis. Through ZDHHC23-mediated palmitoylation of PHF2, palmitate derived from this compound hydrolysis can trigger PHF2 ubiquitination and degradation, leading to stabilization of SREBP1c and subsequent activation of lipogenic gene expression. This creates a feed-forward loop where this compound-derived palmitate enhances its own synthesis through activation of de novo lipogenesis pathways. Understanding these interconnected metabolic routes is essential for designing targeted therapeutic strategies that exploit lipid metabolic vulnerabilities in cancer cells [2].
The molecular mechanism of palmitoylation-driven metabolic reprogramming represents a key pathway through which this compound derivatives may influence cellular physiology. This process begins with the conversion of palmitic acid to palmitoyl-CoA, which serves as the substrate for protein palmitoylation reactions. The ZDHHC23 enzyme mediates the palmitoylation of PHF2 at cysteine 23, leading to its ubiquitination and subsequent proteasomal degradation. This degradation relieves the tumor-suppressive functions of PHF2, including its role as an E3 ubiquitin ligase for SREBP1c, resulting in SREBP1c stabilization. Stable SREBP1c then activates transcription of lipogenic genes, enhancing lipid synthesis and promoting cancer progression [2].
This palmitoylation pathway creates a feed-forward mechanism in cancer cells where increased palmitate availability drives further lipid synthesis through SREBP1c activation. The significance of this pathway is particularly evident in hepatocellular carcinoma, where disruption of this axis may offer therapeutic opportunities. Since this compound serves as a potential source of palmitic acid upon hydrolysis, its metabolism may directly influence this pathway, making it an important compound for investigating therapeutic interventions targeting lipid metabolic reprogramming in cancer. The visualization of this pathway provides researchers with a clear framework for designing experiments to probe specific steps in this regulatory cascade [2].
Inhibition of de novo lipogenesis represents a promising therapeutic strategy for cancers dependent on lipid metabolic reprogramming. Key enzymes in this pathway include acetyl-CoA carboxylase, which catalyzes the rate-limiting step in fatty acid synthesis, and fatty acid synthase, which generates palmitate from acetyl-CoA and malonyl-CoA precursors. Small molecule inhibitors such as 5-(tetradecyloxy)-2-furoic acid target acetyl-CoA carboxylase, while the natural compound epigallocatechin-3-gallate from green tea inhibits fatty acid synthase activity. These inhibitors disrupt the production of palmitate, the precursor for this compound formation, thereby reducing substrate availability for essential cellular processes including membrane biosynthesis, energy storage, and protein palmitoylation [1] [3].
Modulation of palmitoylation enzymes offers another strategic approach for therapeutic intervention. The identification of ZDHHC23 as the predominant palmitoyltransferase for PHF2 palmitoylation provides a specific target for disrupting the PHF2/SREBP1c axis in hepatocellular carcinoma. Additionally, the palmitoylation inhibitor 2-bromopalmitate effectively blocks PA-induced PHF2 palmitoylation, restoring PHF2 tumor suppressor function. For this compound research, these inhibitors provide valuable tools for investigating the functional consequences of disrupted palmitate metabolism and palmitoylation signaling, potentially uncovering new therapeutic opportunities for lipid metabolism-related disorders [2].
Metabolic adaptations in cancer cells represent a significant mechanism of resistance to conventional therapies. Cancer cells demonstrate remarkable metabolic plasticity, allowing them to compensate for inhibition of specific pathways by activating alternative metabolic routes. This adaptability means that targeting a single metabolic pathway often proves ineffective, as cancer cells can utilize compensatory mechanisms to maintain essential metabolic functions. Research indicates that the interconnected nature of nucleotide, glucose, fatty acid, and amino acid metabolism requires combination approaches that simultaneously target multiple metabolic pathways enhanced in cancer cells. This compound studies can help identify these adaptive mechanisms by tracing metabolic flux when specific pathways are inhibited [1].
Combination therapy strategies that target both lipid metabolism and complementary pathways show promise for overcoming therapeutic resistance. Based on the understanding that metabolic rewiring represents a significant mechanism of adaptive resistance, effective approaches may include co-targeting de novo lipogenesis and glucose metabolism, or simultaneously inhibiting fatty acid synthesis and oxidation pathways. The development of these combinations benefits from detailed metabolic flux analysis using techniques that track this compound derivatives and their incorporation into various lipid pools, providing insights into compensatory pathway activation that occurs with single-agent treatment [1].
Table 3: Therapeutic Approaches Targeting Palmitate-Related Metabolic Pathways
| Therapeutic Target | Compound/Approach | Mechanism of Action | Research Application |
|---|---|---|---|
| De Novo Lipogenesis | TOFA, EGCG | ACC and FAS inhibition | Reduce cellular palmitate availability |
| Palmitoylation | 2-Bromopalmitate (2-BP) | Broad palmitoylation inhibition | Study palmitoylation-dependent processes |
| ZDHHC23 | siRNA, small molecule inhibitors | Specific PHF2 palmitoylation blockade | Investigate PHF2/SREBP1c axis |
| SREBP1c | Fatostatin, betulin | SREBP1c processing inhibition | Suppress lipogenic gene expression |
| Fatty Acid Oxidation | Etomoxir | CPT1A inhibition | Limit alternative energy sources |
Critical technical considerations must be addressed to ensure reliable this compound research outcomes. The issue of palmitate contamination from plastic consumables represents a particularly significant challenge, as background signals can be as much as sixfold higher than biological palmitate levels from 4 million cells. This contamination arises from fatty acids used as slip agents and lubricants during plastic manufacturing. To minimize this confounder, researchers should implement glass-only protocols for critical sample processing steps, or at minimum pre-rinse plastic consumables with LC-grade methanol prior to use. Additionally, the high variability of contamination between plastic items (even within the same lot) prevents accurate background subtraction, necessitating careful material selection [5].
Experimental optimization should include appropriate controls and validation steps. For this compound treatment studies, concentration ranges should be carefully determined through preliminary viability assays (e.g., CCK-8 method) to distinguish specific metabolic effects from general cytotoxicity. Time course experiments are essential to capture dynamic metabolic responses, as acute and chronic this compound exposure may produce divergent effects. Researchers should also include metabolic rescue experiments through supplementation with alternative carbon sources (e.g., glucose, glutamine) to determine metabolic flexibility in response to this compound manipulation. These careful design considerations significantly enhance the validity and interpretability of this compound metabolism studies [6] [5].
Interpreting this compound metabolism data requires consideration of the complex interplay between different metabolic pathways. The compartmentalization of this compound metabolism means that pool sizes alone provide limited information without corresponding flux measurements. Stable isotope tracing using 13C- or 2H-labeled this compound can provide critical insights into metabolic flux, revealing how carbons from this compound are distributed through various pathways. Additionally, the functional consequences of this compound metabolism should be assessed through complementary assays measuring lipid droplet formation (Oil Red O staining), mitochondrial function (ATP levels, ROS production), and gene expression changes in metabolic pathways [6] [5].
Integrating multiple data types enables comprehensive understanding of this compound's biological effects. Combining quantitative LC-MS data with functional assays and molecular biology techniques provides a multidimensional view of how this compound influences cellular physiology. For example, correlating this compound incorporation into specific lipid classes with changes in protein palmitoylation status and activation of lipogenic transcription factors can reveal coordinated regulatory mechanisms. This integrated approach is particularly important given the tissue-specific and context-dependent nature of lipid metabolism, which necessitates comprehensive analysis rather than relying on single readouts. Such rigorous data interpretation enables meaningful biological insights into this compound metabolism and its pathophysiological significance [5] [3] [2].
This compound serves as a valuable tool for investigating the complex landscape of cellular lipid metabolism, particularly in the context of cancer metabolic reprogramming. The protocols and application notes presented here provide researchers with comprehensive methodologies for studying its uptake, metabolism, and functional consequences. The emerging understanding of palmitoylation-driven regulatory mechanisms, especially the ZDHHC23-PHF2-SREBP1c axis, highlights the therapeutic potential of targeting this compound-related metabolic pathways. As research in this field advances, further elucidation of how this compound metabolism intersects with oncogenic signaling networks will likely uncover new vulnerabilities for therapeutic exploitation in metabolic diseases and cancer.
1. Introduction Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with an alcohol. In the context of benzyl palmitate synthesis, this typically involves the reaction of a palmitate ester (e.g., a methyl or triglyceride derivative) with benzyl alcohol [1] [2]. This compound, a wax ester, finds applications in cosmetic formulations, pharmaceutical coatings, and as a valuable intermediate in organic synthesis where its benzyl group can serve as a protecting group or be modified for further chemical transformations.
2. Fundamental Reaction Mechanisms The transesterification reaction can proceed via acid or base catalysis. The choice of mechanism depends on the catalyst and the nature of the starting materials.
2.1 Base-Catalyzed Mechanism Base-catalyzed transesterification follows a nucleophilic acyl substitution pathway. The mechanism is a two-step addition-elimination sequence [3].
2.2 Acid-Catalyzed Mechanism The acid-catalyzed route follows a PADPED pattern (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [3].
The following diagram illustrates the workflow for selecting the appropriate transesterification mechanism based on your starting materials:
3. Detailed Experimental Protocols
3.1 Protocol 1: Base-Catalyzed Synthesis from Methyl Palmitate This protocol is suitable for high-purity starting materials where the free fatty acid content is low [5].
Reaction Equation:
Methyl Palmitate + Benzyl Alcohol → this compound + Methanol
Materials:
Procedure:
3.2 Protocol 2: Acid-Catalyzed Synthesis from Triglycerides (e.g., Palm Oil) This method is robust for less refined feedstocks, as it can tolerate higher free fatty acid (FFA) content, which would otherwise soap in a base-catalyzed system [5] [6].
Reaction Equation:
Triglyceride (e.g., from Palm Oil) + 3 Benzyl Alcohol → 3 this compound + Glycerol
Materials:
Procedure:
4. Critical Reaction Parameters & Optimization The following table summarizes key variables that must be controlled to achieve high yield and purity.
Table 1: Optimization Parameters for this compound Transesterification
| Parameter | Effect on Reaction | Recommended Range & Notes |
|---|---|---|
| Alcohol-to-Ester Molar Ratio | Drives equilibrium toward products. Excessive amounts complicate purification. | 5:1 to 15:1 (Benzyl Alcohol : Ester) [5] |
| Catalyst Type & Concentration | Base (KOt-Bu, NaOEt): High activity, requires anhydrous/FFA-free conditions. Acid (p-TsOH): Tolerates FFAs, slower. | 0.2 - 2.0 mol% [1] [6]. Catalyst choice depends on feedstock. |
| Reaction Temperature | Increases reaction rate. Too high may lead to decomposition or side reactions. | 60°C - 120°C. Base-catalyzed typically lower (60-80°C) than acid-catalyzed (100-120°C) [5]. |
| Reaction Time | Time to reach equilibrium conversion. | 4 - 12 hours, must be determined by reaction monitoring (TLC/GC) [5]. |
| Mixing Intensity | Ensures efficient contact between immiscible phases (e.g., oil and alcohol). | Vigorous stirring is essential for consistent and high yields [5]. |
5. Analytical Methods for Characterization & Quality Control
The following workflow outlines the key stages from experimental setup to final analysis:
6. Applications & Significance The synthesis of this compound via transesterification is a valuable transformation in several fields:
Q1: What is the primary stability concern with benzyl palmitate?
Q2: How can I prevent this compound from hydrolyzing in my formulation?
Q3: Can the synthesis method influence the stability of this compound?
Q4: What are the key factors to monitor in a stability study?
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Rapid Hydrolysis | High moisture content, incorrect pH, presence of catalytic metal ions | Use molecular sieves; adjust pH; add chelating agents (EDTA); use carbodiimide stabilizers [1] |
| Formulation Instability | Excipient incompatibility, oxidation, sub-optimal storage temperature | Review excipient quality; incorporate antioxidants; ensure storage at recommended temperature [3] [1] |
| Low Yield in Synthesis | Incomplete reaction, inefficient catalyst, water not removed | Use excess benzyl alcohol; optimize catalyst type/loading (e.g., Amberlyst-15, lipases); use Dean-Stark apparatus [2] |
This protocol helps you quantify how quickly this compound hydrolyzes under different conditions.
This protocol tests the effectiveness of various additives in preventing hydrolysis.
The table below consolidates key quantitative information from the search results to aid in experimental design.
| Parameter | Typical Range / Value | Context / Condition | Source |
|---|---|---|---|
| Synthesis Temp. (Chemical) | 70–80 °C | Optimal for high conversion in classical esterification [2] | |
| Synthesis Temp. (Enzymatic) | 40–60 °C | Mild conditions for lipase-mediated synthesis [2] | |
| Catalyst Loading | 1–3 wt% | Efficient range for acid catalysts like Amberlyst-15 [2] | |
| Molar Ratio (Alcohol:Acid) | 2:1 to 4:1 | Drives equilibrium toward ester formation [2] | |
| Reaction Time | 3–6 hours | For near-complete conversion in classical esterification [2] | |
| Enzyme Loading | 3–7 wt% | Relative to total substrate mass in enzymatic synthesis [2] |
Hydrolysis Reaction: The core reaction governing this compound's instability is hydrolysis. In the presence of water, the ester bond cleaves, yielding benzyl alcohol and palmitic acid [2]. This reaction can be catalyzed by acids, bases, or metal ions [1].
Stabilization Mechanism of Carbodiimides: Carbodiimide stabilizers, such as Bis(2,6-diisopropylphenyl)carbodiimide, work by reacting with the carboxylic acid groups (e.g., from palmitic acid as it begins to form). This reaction forms a stable amide linkage, effectively "scavenging" the acid and preventing it from catalyzing further hydrolysis, thereby stabilizing the ester [1].
The following diagram illustrates the relationship between the causes of hydrolysis and the corresponding stabilization strategies.
The table below outlines common problems, their potential causes, and evidence-based solutions to improve your reaction yield.
| Problem | Possible Cause | Solution | Key Performance Indicator (KPI) & Expected Outcome |
|---|
| Low Conversion | Inadequate catalyst properties (low mesoporosity, insufficient acid sites) | Use a catalyst with high mesopore volume and external acid sites. [1] Meso ZSM-5 (SO3H-CTAB)-MW showed superior performance due to enhanced diffusion and accessibility. [1] | KPI: Mesopore Volume > 0.70 cm³/g. [1] Outcome: Conversion increase from ~20% to >75%. [1] | | Poor Selectivity (Unwanted By-products) | Diffusion limitations in microporous catalysts leading to secondary reactions. | Shift from microporous to mesoporous catalysts. This facilitates the diffusion and desorption of the bulky monobenzylated product. [1] | KPI: Selectivity to Monobenzylated Aromatic. [1] Outcome: Selectivity can improve from 19.8% to 75.5%. [1] | | Catalyst Inhibition/ Inactivation | Exposure to high concentrations of short-chain reactants (e.g., benzyl alcohol). | - Use immobilized lipase or acid catalysts for better stability. [2]
Q1: What is the most critical factor in optimizing the yield of a bulky ester like benzyl palmitate? The most critical factor is often catalyst morphology. Research on the benzylation of aromatics shows that mesoporosity is paramount. Increasing the mesopore volume dramatically improves both conversion and selectivity by allowing the bulky reactant and product molecules to diffuse easily, preventing side reactions like the formation of dibenzyl ether. [1]
Q2: My catalyst has high acidity but performance is poor. Why? You are likely facing diffusion limitations. High acid site density is ineffective if reactants cannot access them. This is a common constraint with microporous catalysts. The solution is to use a catalyst with a high external surface area and mesopore volume, which provides accessible acid sites on the catalyst's surface and larger pores. [1]
Q3: Are biocatalysts like lipases a viable option for this synthesis? Yes, immobilized lipases are a green alternative. However, a key constraint is the inactivation potential of short-chain alcohols like benzyl alcohol. [2] To succeed, you must optimize the reaction medium—often a solvent-free system or the use of mildly hydrophobic solvents—to mitigate this inactivation and maintain enzyme activity over long reaction cycles. [2]
For a visual summary of the optimization strategy derived from the troubleshooting guide, the following diagram outlines the key decision points.
This compound Synthesis Optimization Workflow
The following table details the experimental approach for the most impactful optimization strategy identified: using a mesoporous catalyst.
| Parameter | Specification |
|---|---|
| Objective | To evaluate the effect of catalyst mesoporosity on the yield and selectivity of this compound synthesis. |
| Catalyst System | Meso ZSM-5 (SO3H-CTAB)-MW is a benchmark. This catalyst is prepared via microwave-induced assembly between sulfonic acid-functionalized ZSM-5 nanozeolites and a cationic surfactant (CTAB), which creates a high volume of mesopores. [1] |
| Key Variable | Catalyst mesopore volume. Compare catalysts with a range of mesopore volumes (e.g., from 0.11 cm³/g to 0.75 cm³/g). [1] |
| Reaction Conditions | - Reactants: Benzyl alcohol and palmitic acid.
1. Chemical Profile of this compound this compound is a fatty acid ester formed from benzyl alcohol and palmitic acid. Its structure combines a long hydrophobic alkyl chain with a benzyl group, dictating its solubility behavior [1].
2. Solubility in Organic Solvents this compound is a nonpolar compound and follows the "like dissolves like" principle [2]. It is expected to be soluble in nonpolar and moderately polar organic solvents, but insoluble in polar solvents like water.
The table below provides a practical guide for solvent selection.
| Solvent Type | Example Solvents | Expected Solubility of this compound | Notes & Rationale |
|---|---|---|---|
| Nonpolar Solvents | Hexane, cyclohexane, toluene [2] | High | Excellent compatibility with the long hydrocarbon chain of palmitate. |
| Halogenated Solvents | Dichloromethane (DCM), chloroform [2] | High | Effective for nonpolar and some polar molecules. Ideal for extraction. |
| Ether Solvents | Diethyl ether, tetrahydrofuran (THF) [2] | Moderate to High | Good for compounds with ~5 carbon skeletons per polar group. |
| Polar Protic Solvents | Methanol, Ethanol, Water [2] | Low to Insoluble | Strong self-association via H-bonding; cannot solvate nonpolar solute. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate (EA) [2] | Low (for EA) to Moderate | Solubility decreases as carbon chain increases (e.g., EA has 4 carbons). |
3. Advanced Solubility Prediction Tools For quantitative solubility prediction ((\log S)), data-driven models like FASTSOLV can estimate solubility in arbitrary organic solvents at specific temperatures [3]. When using such models, note that the aleatoric limit (inherent experimental error) for solubility measurements is typically 0.5 to 1.0 log S units [3]. A difference of 1 log unit means the solubility can vary by a factor of 10 between different experimental measurements.
4. Biological Context: Palmitate and NLRP3 Inflammasome Activation Recent research has uncovered that palmitate (the free fatty acid of this compound) is not just an inert molecule but can directly induce NLRP3 inflammasome activation by promoting NLRP3 phase separation [4]. This is critical for researchers in drug development, as excipient choice can influence inflammatory pathways.
Q1: My this compound is precipitating out of solution. What should I do?
Q2: How can I predict the solubility of this compound in a novel solvent for my formulation?
Q3: I am observing unexpected inflammatory responses in my cell cultures with formulations containing this compound. Why?
The following diagrams summarize the key decision workflow for solubility issues and the biological signaling pathway related to palmitate.
Benzyl palmitate, as an ester, is susceptible to degradation by hydrolysis, oxidation, and thermal stress [1] [2]. The core stabilization strategy is to control the storage environment to minimize these reactions.
Based on data for the analogous compound Vitamin A Palmitate, the following storage conditions are recommended [2]:
| Factor | Optimal Condition | Rationale & Consequences |
|---|---|---|
| Temperature | 2-8°C (refrigerated) | Prevents thermal degradation. Room temperature (20-25°C) can reduce stability by up to 30% within 6 months. Freezing (< -20°C) can extend shelf life but repeated freeze-thaw cycles must be avoided [2]. |
| Humidity | Relative Humidity <40% | Prevents hydrolysis. Exposure to moisture breaks down the ester compound, reducing efficacy [2]. |
| Light | Store in dark; use opaque/amber containers | Prevents photodegradation. UV and visible light can lead to up to 50% loss of potency within weeks [2]. |
| Oxygen | Inert atmosphere (e.g., Nitrogen flushing) | Prevents oxidation. Minimizing headspace in containers or flushing with nitrogen extends shelf life [2]. |
For packaging, use airtight containers made of materials impermeable to oxygen and moisture, such as glass or high-density polyethylene (HDPE) [2].
You can use this High-Performance Liquid Chromatography (HPLC) method to quantitatively assess the stability of this compound under various conditions.
The following diagram illustrates the primary degradation pathways for this compound and the corresponding experimental tests you can perform to monitor stability.
This FAQ section addresses potential stability issues and their solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Rapid decrease in assay | High storage temperature; Humid conditions; Unsuitable packaging [2]. | Verify refrigerator temperature; Ensure desiccant is used; Switch to airtight, opaque containers [2]. |
| Color change or precipitation | Oxidation; Thermal degradation; Hydrolysis and polymerization [1]. | Store under inert gas (N₂); Avoid excessive heat; Conduct chemical tests (e.g., peroxide value) to identify the exact cause. |
| Variable results between batches | Inconsistent storage history; Different packaging materials; Uncontrolled room conditions. | Enforce strict storage SOPs; Standardize packaging; Use stability chambers for controlled studies. |
For a comprehensive stability assessment, you can follow this systematic workflow.
I hope this technical support guide provides a solid foundation for your work. The data based on Vitamin A Palmitate offers a strong, practical starting point.
Here is a summary of frequent challenges encountered in click chemistry palmitoylation assays and how to address them.
| Issue | Possible Cause | Solution & Troubleshooting Steps |
|---|---|---|
| High Background Fluorescence [1] [2] | Non-enzymatic, auto-palmitoylation of probe; incomplete washing; non-specific binding of fluorescent dye. | Include a no-enzyme control (e.g., no cell membrane prep) to quantify background [1]. Optimize washing stringency (e.g., add mild detergents like Triton X-100) [2]. Titrate the clickable palmitic acid (17-ODA) concentration to the lowest effective dose [2]. |
| Low or No Signal [2] | Low PAT activity/expression in sample; low 17-ODA incorporation; inefficient click reaction; wrong parasite stage (for Plasmodium). | Use a positive control (e.g., known palmitoylated protein). Ensure cultures are at the correct stage (e.g., higher PAT activity in P. falciparum schizonts) [2]. Check Cu(I) catalyst freshness and concentration [2]. Confirm metabolic labeling is working. |
| High Signal Variability [1] | Inconsistent cell lysis/membrane prep; uneven coating of peptide in HTS; DMSO concentration too high. | Standardize sample preparation protocols. For HTS, ensure peptide binding capacity is in a linear range and use a near-saturating concentration [1]. Keep DMSO concentration low (e.g., below 3%) [1]. |
| Cellular Toxicity [2] | Cytotoxicity of the clickable fatty acid (17-ODA) or Cu(I) catalyst. | Titrate 17-ODA to find a non-toxic, effective concentration [2]. For fixed cells, this is less of a concern. |
This protocol is adapted from a method used to image palmitoylation in Plasmodium falciparum and can be adapted for other cell types [2].
This step conjugates the fluorescent azide to the alkyne-labeled proteins.
The following diagram visualizes the entire protocol, from metabolic labeling to final imaging.
Here are answers to some frequently asked questions, designed to help troubleshoot common experimental issues.
Table 1: Common Small-Molecule Inhibitors of Depalmitoylases
| Inhibitor Name | Primary Target(s) | Key Characteristics & Notes | Reported Concentrations |
|---|---|---|---|
| Palmostatin B | APT1, APT2, ABHD17 family | Broad-spectrum depalmitoylase inhibitor; useful for initial screens but lacks selectivity [1] [2]. | Used in cell-based assays (e.g., 10-100 µM) [2]. |
| ML348 | APT1 (LYPLA1) | Described as a selective, reversible inhibitor of APT1 [3]. | Specific concentrations should be optimized and referenced from primary literature. |
| ML349 | APT2 (LYPLA2) | Described as a selective, reversible inhibitor of APT2 [3]. | Specific concentrations should be optimized and referenced from primary literature. |
| Hexachlorophene | ABHD17 family | Identified as an inhibitor of ABHD17 depalmitoylases; useful for distinguishing APT from ABHD17 activity [1]. | Used in cell-based assays. |
Q2: My depalmitoylase inhibition isn't producing the expected cellular phenotype (e.g., no change in substrate protein localization). What could be wrong?
Q3: How can I achieve specific depalmitoylation of a single target protein in a complex cellular environment?
Here are detailed methodologies for two key experiments cited in the FAQs.
This protocol is used to visualize the shift of a substrate protein from the membrane to the cytoplasm upon depalmitoylase inhibition, as shown in [2].
This biochemical assay confirms whether a protein is palmitoylated and how its palmitoylation status changes with inhibition [2].
The following diagrams, created with DOT language, illustrate the core concepts and experimental workflows.
This diagram shows the dynamic cycle of palmitoylation and depalmitoylation, and how inhibitors affect protein localization and signaling.
This diagram outlines a logical workflow for designing and troubleshooting experiments with depalmitoylase inhibitors.
Here are some specific issues researchers might encounter, along with their potential causes and solutions.
| Problem Area | Specific Issue / Symptom | Potential Causes | Recommended Solutions & Notes |
|---|---|---|---|
| Inconsistent Palmitoylation Detection | High background noise in ABE assay [1] | Incomplete blockade of free cysteines; non-specific binding. | Ensure all free cysteines are alkylated before hydroxylamine treatment. Include a -HAM control [1]. |
| Weak or no signal in click chemistry detection [1] | Inefficient click reaction; low protein palmitoylation levels. | Use fresh reagents for the copper-catalyzed reaction. Include a positive control (e.g., a known palmitoylated protein). | |
| Issues with Enzyme/Substrate Specificity | Overexpression of ZDHHC does not enhance substrate palmitoylation [2] [3] | Enzyme and substrate localized in different cellular compartments; incorrect ZDHHC for the substrate. | Verify co-localization of ZDHHC and substrate (e.g., via immunofluorescence). Test other ZDHHCs with reported activity for your substrate [4]. |
| Identifying the specific ZDHHC for a substrate [2] | Functional redundancy among 23 ZDHHCs; lack of unique consensus motif. | Perform systematic siRNA/CRISPR screen against all ZDHHCs and measure substrate palmitoylation [4]. | |
| Functional & Phenotypic Analysis | Palmitoylation site mutant (Cys->Ala) has same localization as wild-type [4] | Protein may have multiple lipid-binding domains or transmembrane regions providing membrane affinity. | Check for other potential palmitoylation sites or membrane-association domains (e.g., myristoylation, prenylation). |
| Inhibitor like 2-BP shows high cytotoxicity [4] | 2-BP is a broad-spectrum, non-specific inhibitor that affects multiple cellular pathways. | Titrate inhibitor to lowest effective dose; use for acute treatment only. Consider genetic knockdown of specific ZDHHCs as an alternative. |
Here are detailed methodologies for key techniques in palmitoylation research.
This is a standard method for detecting protein S-palmitoylation. The protocol below integrates a click chemistry step for more specific detection [1].
Step 1: Cell Lysis and Blocking of Free Cysteines
Step 2: Hydroxylamine Cleavage and "Click" Labeling
Step 3: Enrichment and Detection
This protocol uses siRNA screening to find which ZDHHC palmitoylates your substrate of interest [4].
Step 1: High-Throughput Transfection
Step 2: Measuring Substrate Palmitoylation
The following diagrams illustrate how palmitoylation critically regulates several key inflammatory and metabolic pathways, based on recent studies.
This pathway shows how palmitoylation acts as a brake on inflammatory responses [5].
This pathway demonstrates how palmitoylation directly reprograms lipid metabolism in hepatocellular carcinoma (HCC) [4].
| Question | Answer |
|---|---|
| What are the most critical parameters to monitor for a successful purification? | The key parameters are purity (measured by HPLC), lipid recovery/yield, and the physical state of the lipid (including crystallinity and polymorphism) [1] [2]. |
| How can I identify and quantify impurities in my final product? | Impurities are typically identified and quantified using chromatographic techniques like HPLC. The Relative Retention Time (RRT) is used to identify impurities against a reference standard like pure benzyl palmitate [2]. |
| My purification yield is low. What could be the cause? | Low yields can result from inefficient phase separation during liquid-liquid extraction, incomplete demulsification, or loss of product during multiple transfer steps [3] [4]. |
| The final product appears discolored. How can I address this? | Discoloration can indicate oxidation. Monitor the peroxide value and anisidine value of the lipid. Using high-purity solvents and incorporating an antioxidant during processing can help [3]. |
| What is the advantage of a three-phase extraction over traditional methods? | Three-phase extraction simultaneously extracts and fractionates lipids by polarity in a single step. This reduces ion suppression in MS analysis and allows for separate analysis of neutral and polar lipid fractions, potentially simplifying the purification of your target compound [4]. |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Purity | Inadequate separation from other lipid classes (e.g., phospholipids, other esters). | Use a purification technique that separates by lipid polarity, such as the Three-Phase Liquid Extraction (3PLE). Follow up with further purification like recrystallization or chromatography [2] [4]. |
| Low Yield | Product loss in emulsions or during solvent transfer. | Demulsify by raising the pH to 8 or above, adding salt, or gentle heating. For extractions, ensure complete phase separation and use precise pipetting techniques to avoid cross-contamination between phases [3] [4]. |
| Formation of Stable Emulsion | Presence of amphiphilic lipids (e.g., phospholipids) or cellular debris during extraction. | Demulsify by raising the pH, adding salts like sodium chloride, or applying gentle heat. Centrifugation can also help break emulsions [3]. |
| Irreproducible Results | Inconsistent crystallization or polymorphic transformation of the lipid. | Strictly control the crystallization temperature and time. The lipid may first crystallize in a less stable alpha (α) form before transitioning to the more stable beta (β) form. Consistent thermal history is key [1]. |
| Difficulty Analyzing Purity | Co-elution of impurities with the main product during HPLC. | Optimize the HPLC method. Using a "standard addition" technique with a pure this compound reference standard can help quantify the main component and identify impurities accurately [2]. |
This single-step method extracts and separates lipids by polarity, which is highly effective for isolating neutral esters like this compound from a complex lipid background [4].
Materials:
Step-by-Step Procedure:
If your initial mixture forms a stubborn emulsion, preventing clean separation, this method can be applied before a finer technique like 3PLE.
After purification, confirm the identity and quality of your product using the following techniques.
| Characterization Technique | Key Parameter(s) Measured | Significance for this compound |
|---|---|---|
| Liquid Chromatography (LC) | Purity, Impurity profile, Chemical identity [5] [2] | The primary method for assessing purity and confirming the successful separation of this compound from contaminants. |
| Thermal Analysis (DSC) | Melting point (MP), Crystallinity, Polymorphic forms [1] [2] | Determines the physical state and purity. Pure compounds have a sharp melting point, while impurities can broaden it or lower its temperature. |
| Particle Size Analysis | Particle Size (PS), Size distribution (PDI) [1] | Critical if this compound is formulated into nanoparticles; affects stability and performance. |
| MS and GC/MS | Lipid speciation, Fatty acid profiling [4] | Confirms molecular identity and provides detailed composition analysis, especially when coupled with 3PLE. |
Q1: Which immobilized lipase is generally most effective for palmitate ester synthesis?
Q2: What are the common causes of low conversion yield?
Q3: How can I improve the stability and reusability of the enzyme?
The following workflow outlines a systematic approach to diagnosing and resolving issues in your synthesis process. The numbered steps correspond to the sections detailed in the guide below.
Diagram: A systematic troubleshooting workflow for diagnosing low conversion yield in enzymatic ester synthesis.
The following tables consolidate key quantitative data from the synthesis of similar esters, which can serve as a benchmark for your initial experimental design.
Table 1: Optimized Reaction Conditions for Ester Synthesis
| Parameter | Optimal Range | Example Compound | Notes |
|---|---|---|---|
| Enzyme | Lipozyme 435 | Ascorbyl Palmitate [1], Cetyl Palmitate [3] | Consistently outperforms other lipases. |
| Temperature | 70 °C | Ascorbyl Palmitate [4], Cetyl Palmitate [3] | A common optimum balancing rate and stability. |
| Agitation | >480 rpm | Cetyl Palmitate [3] | Critical to minimize mass transfer resistance. |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:9 | Cetyl Palmitate (1:1) [3], Ascorbyl Palmitate (1:9) [4] | Depends on substrate cost and inhibition. |
| Solvent | 2-methyl-2-butanol, tert-butanol | Ascorbyl Palmitate [1] [4] | Good for substrate solubility and enzyme stability. |
Table 2: Catalyst Performance Comparison in Ascorbyl Palmitate Synthesis [1] [2]
| Commercial Lipase | Initial Reaction Rate (μmol min⁻¹ g⁻¹) | Final Yield (%) |
|---|---|---|
| Lipozyme 435 | 770.6 ± 51.9 | 77.7 |
| Amano Lipase PS | 90.8 ± 1.5 | 58.3 |
| Lipozyme TL IM | 84.5 ± 1.7 | 22.5 |
| Lipozyme RM IM | 41.4 ± 4.8 | 29.6 |
Analytical method validation confirms that your laboratory test is suitable for its intended purpose, ensuring results are consistent, reproducible, and reliable [1]. The core parameters were established by the ICH Q2(R2) guideline and are summarized in the table below [2] [1] [3].
| Validation Parameter | Definition | Typical Validation Approach for an Assay Method | Suggested Acceptance Criteria for Benzyl Palmitate |
|---|---|---|---|
| Specificity | Ability to measure the analyte in the presence of potential interferences (impurities, matrix) [1]. | Compare chromatograms of blank sample, placebo (if applicable), standard, and sample spiked with potential impurities. | The analyte peak should be pure, baseline resolved, and free from interference [1]. |
| Linearity | Direct relationship between analyte concentration and instrument response [2] [1]. | Analyze at least 5 concentrations in triplicate (e.g., 50-150% of target concentration). Plot response vs. concentration. | Correlation coefficient ((r^2)) > 0.999. Residuals should be randomly scattered [2] [1]. |
| Precision | Degree of scatter in repeated measurements [2] [1]. | ||
| ┣ Repeatability | Precision under the same conditions over a short time [1]. | A minimum of 6 determinations at 100% test concentration. | % Relative Standard Deviation (% RSD) ≤ 1.0% [2]. |
| ┗ Intermediate Precision | Precision within the same lab (different days, analysts, equipment) [2] [1]. | A minimum of 6 determinations at 100% test concentration by a second analyst on a different day. | % RSD ≤ 2.0%. Combined results from both analysts should meet this criterion [2]. |
| Accuracy | Closeness of test results to the true value [1]. | A minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean percentage recovery at each level should be 98-102% [2]. |
| Range | Interval between upper and lower concentration with suitable precision, accuracy, and linearity [1]. | Established from linearity and accuracy data. | Typically 80-120% of the target concentration for an assay [1]. |
| LOD / LOQ | Lowest amount of analyte that can be detected (LOD) or quantified (LOQ) [2] [1]. | Based on standard deviation of response and slope: LOD=3.3(SD/S); LOQ=10(SD/S) [2]. | Signal-to-noise ratio for LOQ should be ≥ 10:1. Precision and accuracy at LOQ should be demonstrated. |
The following diagram outlines a generalized workflow for the validation process, from preparation to final report.
The following table summarizes the key enzymatic synthesis methods found for different palmitate esters. Please note that the data for benzyl palmitate is inferred from general practice and studies on similar esters.
| Ester Type | Catalyst | Optimal Conditions | Reported Yield/Conversion | Key Advantages |
|---|---|---|---|---|
| Cetyl Palmitate [1] | Lipozyme RM IM (Immobilized lipase from Rhizomucor miehei) | Solvent-free system; 70°C; Stoichiometric alcohol:acid ratio; 3 hours [1] | ~100% conversion [1] | High conversion; solvent-free system avoids contamination and simplifies purification [1] |
| Ascorbyl Palmitate [2] | Lipozyme 435 (Immobilized Candida antarctica lipase B) | Solvent: 2-methyl-2-butanol; Fed-batch ascorbic acid; Molecular sieves; 120 hours [2] | 77.7% yield [2] | Prevents substrate oxidation; good catalyst stability; high yield [2] |
| This compound (Inferred) | Novozym 435 / Lipozyme 435 (typical for aromatic esters) | Likely requires organic solvent (e.g., 2-methyl-2-butanol); Fed-batch benzyl alcohol possible | Data not explicitly found | Esterification facilitated by common immobilized lipases; fed-batch may improve yield if substrate inhibition occurs [2] |
Here are the methodologies for the key synthesis approaches cited in the search results.
This protocol highlights an efficient, environmentally friendly method for wax ester synthesis.
This protocol demonstrates strategies to handle sensitive substrates and scale-up in a reactor.
The diagram below illustrates the general experimental workflow for enzymatic palmitate ester synthesis, integrating common steps from the reviewed protocols.
The enzymatic esterification of palmitate follows a well-established mechanism. The following diagram outlines the Ping-Pong Bi-Bi mechanism [1] common to many lipase-catalyzed reactions, which involves the formation of an acyl-enzyme intermediate.
Benzyl palmitate is an ester formed from palmitic acid and benzyl alcohol. Validating its structure involves using a combination of NMR techniques to confirm the identity of both the fatty acid chain (palmitoyl) and the benzyl aromatic ring. The general workflow for this validation is outlined below.
You would typically use a suite of 1D and 2D NMR experiments to fully characterize this compound. The table below summarizes the core techniques and the specific structural information they provide.
| NMR Technique | Nucleus | Key Information for Validation |
|---|---|---|
| 1D Proton NMR [1] [2] | ¹H | Aromatic protons of the benzyl ring (~7.3 ppm), methylene protons of the -OCO-CH₂- group (~2.0 ppm), terminal methyl group of the palmitate chain (~0.9 ppm). |
| 1D Carbon NMR [3] [4] | ¹³C | Carbonyl carbon of the ester group (~174 ppm), aromatic carbons, methylene and methyl carbons of the aliphatic chain. Confirms all 23 carbon atoms. |
| DEPT/APT NMR [3] | ¹³C | Distinguishes CH₃, CH₂, CH, and quaternary carbons. Confirms the presence of the quaternary aromatic carbons and identifies all methylene groups in the chain. |
For multiplicity editing in the ¹³C NMR spectrum, both DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) are key experiments. The choice depends on your specific needs [3].
| Feature | DEPT NMR | APT NMR |
|---|---|---|
| Principle | Polarization transfer from ¹H to ¹³C [3] | Based on J-coupling evolution and relaxation [3] |
| Multiplicity Information | Excellent; requires multiple experiments (DEPT-45, -90, -135) to clearly distinguish CH, CH₂, and CH₃ groups [3] | Good; differentiates CH/CH₃ (positive signals) from CH₂/Cq (negative signals) in a single experiment [3] |
| Quaternary Carbons (Cq) | Not observed [3] | Observed (negative signals, often smaller) [3] |
| Best Used When | You need unambiguous identification of CH vs. CH₃ groups and can forego observing quaternary carbons directly [3] | You want to see all carbons (including quaternary) in a single, faster experiment and can tolerate ambiguity between CH and CH₃ [3] |
While a full step-by-step protocol for this compound is not available in the search results, the general steps for such a validation project would be:
The following table summarizes two highly sensitive and relevant techniques used for the structural confirmation of fatty acids, which form the basis for analyzing esters like benzyl palmitate.
| Method | Core Principle | Key Application / Advantage | Reported Sensitivity (for FAs) |
|---|---|---|---|
| Charge-Tagging Paternò-Büchi (PB) Derivatization with LC-MS/MS [1] | Derivatization with 2-acetylpiridine (2-acpy) under UV light to add a charged tag at the carbon-carbon double bond location. | Pinpoints the exact location of double bonds (C=C location isomers) in unsaturated fatty acids; enables profiling of low-abundance isomers [1]. | Limit of Identification (LOI) in the sub-nanomolar range (e.g., 0.5 nM for FA standards) [1]. |
| Trimethylsilyldiazomethane (TMSD) Derivatization with LC/ESI-MS/MS [2] | Chemical methylation of the carboxylic acid group to improve ionization efficiency in electrospray ionization (ESI). | Significantly enhances detection sensitivity for Free Fatty Acids (FFAs); useful for high-throughput profiling in biological samples [2]. | Provides much higher sensitivity compared to underivatized (intact) FFA analysis [2]. |
Here are the detailed workflows for the two key methods, which can be adapted for the confirmation of this compound.
This workflow is designed for in-depth structural analysis, particularly for identifying double-bond positions [1].
The following diagram illustrates the core workflow for this method:
This method focuses on boosting ionization efficiency for more sensitive detection and quantification [2].
For confirming a saturated ester like this compound, the primary goal is to identify the palmitic acid moiety and the benzyl alcohol moiety.
The table below summarizes the key characteristics of palmitic acid and benzyl palmitate, highlighting their structural relationship and functional differences.
| Property | Palmitic Acid | This compound |
|---|---|---|
| Chemical Classification | Saturated long-chain fatty acid (C16:0) [1] [2] | Ester of palmitic acid and benzyl alcohol [3] |
| IUPAC Name | Hexadecanoic acid [4] | Benzyl hexadecanoate [3] |
| Molecular Formula | C₁₆H₃₂O₂ [4] [5] | C₂₃H₃₈O₂ [3] |
| Molecular Weight | 256.43 g/mol [4] [5] | 346.5 g/mol [3] |
| Appearance | White crystals [4] | Colorless to pale yellow liquid [3] |
| Melting Point | 62.9 °C [4] | ~20-25 °C [3] |
| Boiling Point | ~351 °C [4] | ~350 °C [3] |
| Solubility | Very low in water; soluble in organic solvents (e.g., chloroform, ethanol) [4] [5] | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) [3] |
| Primary Functions | Energy source, cell membrane structure, protein palmitoylation [2] [6] | Emollient, skin-conditioning agent, solvent, flavoring agent [3] |
For your guide's context, it is important to note that palmitic acid is not just an industrial ingredient but also a critical biological molecule. Much research focuses on its effects at the cellular level, which requires specific preparation protocols.
Key Biological Roles of Palmitic Acid:
Standard Experimental Protocol for Cell Treatment: To study its effects in vitro, palmitic acid must be conjugated to a carrier protein like Bovine Serum Albumin (BSA) to make it soluble in cell culture media [7] [8]. A commonly cited method is summarized below:
This workflow is adapted from established bio-protocols and research articles [7] [8]. The final 5 mM PA-BSA complex is diluted to pathophysiologically relevant concentrations (e.g., 200-800 µM) for treating cells [8].
The table below summarizes the core characteristics of the two primary methods for detecting protein S-palmitoylation.
| Method | Principle | Key Steps | Primary Application | Key Advantages |
|---|
| Click Chemistry | Metabolic labeling with a palmitic acid analog (e.g., alkynyl-palmitate) followed by a copper-catalyzed "click" reaction with a detection tag (e.g., biotin-azide or fluorescent dye) [1] [2] [3]. | 1. Metabolic labeling of live cells 2. Cell lysis & protein extraction 3. CuAAC "click" reaction with a tag 4. Detection (e.g., streptavidin blot) or enrichment (e.g., streptavidin bead pull-down) [1]. | - Identification of novel palmitoylated proteins
Here is a detailed breakdown of the key experimental workflows as described in the current literature.
This protocol is adapted for detecting palmitoylated proteins via western blot after enrichment, which is useful for confirming the palmitoylation status of a protein of interest [1].
This innovative protocol allows for the spatial visualization of protein palmitoylation in archived tissue samples, which is impossible with metabolic labeling [3].
To better understand the logical flow of these two methods, the following diagrams illustrate their key steps and decision points.
Diagram 1: Click Chemistry Workflow illustrates the process starting with live cell metabolic labeling, followed by a click reaction for detection.
Diagram 2: ABE Assay Workflow shows the method for detecting palmitoylation in fixed tissues through chemical labeling.
While data on benzyl palmitate itself is sparse, research into protein S-palmitoylation (the covalent attachment of palmitate to proteins) provides well-established protocols for analyzing the stability and dynamics of palmitate analogs. The following table summarizes key modern detection methods that could be adapted for your stability study [1] [2].
| Method | Core Principle | Key Advantages | Considerations for Stability Studies |
|---|---|---|---|
| Click Chemistry | Cells metabolically incorporate an alkynyl-fatty acid analog (e.g., 17-ODYA). A "click" reaction later attaches a detection tag (e.g., biotin) [2]. | High sensitivity and selectivity; non-radioactive; allows for pulse-chase experiments to measure turnover [2]. | Ideal for tracking the incorporation and loss of the analog over time to measure stability. |
| Acyl-Biotin Exchange (ABE) | Existing palmitate on proteins is replaced with a biotin tag, which is then detected [1]. | Detects native palmitoylation; no need for metabolic labeling. | Measures the steady-state level of palmitoylation but is less direct for dynamic turnover. |
| Acyl-Resin Assisted Capture (Acyl-RAC) | Similar to ABE, but palmitoylated proteins are captured on a thiol-reactive resin [1]. | Good for proteomic screening of palmitoylated proteins. | Same as ABE; better for identification than kinetic studies. |
An optimized click chemistry protocol is particularly relevant for stability assessment [2]. Key steps include:
Based on the methodologies found, the following diagram outlines a logical workflow you could employ to compare the stability of this compound analogs using a pulse-chase approach combined with click chemistry.
When designing your comparative study, consider these factors that are known to affect the stability of fatty acid conjugates, as suggested by the broader literature on palmitoylation [1]:
The table below summarizes the basic chemical information available for this compound. This data serves as a starting point for further investigation.
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 41755-60-6 [1] |
| Molecular Formula | C₂₃H₃₈O₂ [1] |
| Molecular Weight | 346.54700 [1] |
| Synonyms | Benzyl hexadecanoate; Palmitic acid benzyl ester [1] |
For a compound like this compound, where specific bioactivity data is scarce, researchers typically employ a multi-stage process to evaluate its potential. The following workflow illustrates a general pathway from initial computational screening to experimental validation.
This initial phase uses computational power to generate initial hypotheses about a compound's activity.
Promising computational results must be confirmed with laboratory experiments.
The lack of direct data on this compound highlights a common scenario in natural product research. Here are practical steps you can take: